4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h7-10H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYMSUVACVNTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Analysis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the versatile synthetic intermediate, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0)[1][2][3]. As a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of derived products. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound, offering insights into the interpretation of the spectra and providing detailed experimental protocols for data acquisition.
Introduction: The Significance of this compound
This compound belongs to the class of pinacol boronate esters, which are widely utilized in organic synthesis due to their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions. The presence of the 4-propoxyphenyl moiety introduces a functional handle that can be further elaborated, making this compound a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. Accurate spectral characterization is the cornerstone of ensuring the purity and structural integrity of this reagent, which directly impacts the efficiency and outcome of subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the propoxyphenyl group, the aliphatic protons of the propyl chain, and the methyl protons of the pinacolato ligand.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Ar-H (ortho to Boron) |
| ~6.90 | Doublet | 2H | Ar-H (meta to Boron) |
| ~3.95 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.80 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.05 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |
| ~1.35 | Singlet | 12H | -C(CH₃)₂ |
Causality Behind Signal Assignments:
-
The downfield shift of the aromatic protons ortho to the boron atom (~7.70 ppm) is due to the electron-withdrawing nature of the boronate ester group.
-
The aromatic protons meta to the boron are shielded relative to the ortho protons and appear upfield (~6.90 ppm).
-
The propyl chain protons exhibit characteristic triplet and sextet patterns due to spin-spin coupling with adjacent methylene and methyl groups.
-
The twelve methyl protons of the pinacolato group are chemically equivalent and therefore appear as a sharp singlet at approximately 1.35 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | Ar-C (para to Boron, attached to Oxygen) |
| ~137 | Ar-C (ortho to Boron) |
| ~114 | Ar-C (meta to Boron) |
| ~84 | C -(CH₃)₂ |
| ~70 | -O-CH₂ -CH₂-CH₃ |
| ~25 | -C(CH₃ )₂ |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
| Not typically observed | Ar-C (ipso to Boron) |
Expert Insights on the Ipso-Carbon Signal: The carbon atom directly attached to the boron (ipso-carbon) is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of aryl boronic esters is crucial for reproducibility.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.[4][5]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Spectral width: -10 to 220 ppm
-
Proton decoupling should be applied to obtain singlet peaks for all carbon atoms.
-
Caption: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its various structural components.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch (propyl and pinacol) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |
| ~1360 | Strong | B-O stretching |
| ~1250 | Strong | C-O (aryl ether) stretching |
| ~1140 | Strong | C-O (pinacol) stretching |
| ~840 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |
Interpretation of Key Bands:
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the hybrid nature of the molecule.
-
The strong B-O stretching vibration around 1360 cm⁻¹ is a key diagnostic peak for the presence of the boronate ester functionality.
-
The C-O stretching bands for the aryl ether and the pinacol moiety are also prominent features.
-
The strong band around 840 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.
-
After data acquisition, clean the ATR crystal thoroughly.
Caption: Principle of ATR-FTIR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed molecular fingerprint.
-
Molecular Ion (M⁺): The molecular weight of C₁₅H₂₃BO₃ is 262.17 g/mol . A peak at m/z = 262 is expected, corresponding to the intact molecule with a single positive charge.
-
Key Fragmentation Pathways:
-
Loss of the propyl group: A significant fragment may be observed at m/z = 219, corresponding to the loss of a propyl radical (•CH₂CH₂CH₃).
-
Loss of a methyl group from the pinacol: A fragment at m/z = 247 is possible due to the loss of a methyl radical (•CH₃).
-
Cleavage of the boronate ester: Fragmentation of the dioxaborolane ring can lead to various smaller ions.
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The compound, being relatively volatile, can be introduced via a direct insertion probe or through the gas chromatograph (GC) inlet if coupled to a GC-MS system.
-
Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[6][7][8][9]
-
Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Caption: Basic workflow of a mass spectrometer.
Conclusion: A Unified Spectral Portrait
The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectral portrait of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity of atoms, IR identifies the functional groups present, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in synthetic chemistry and drug development, a firm grasp of these spectral characteristics is indispensable for ensuring the quality of starting materials and for the unambiguous characterization of novel compounds derived from this versatile building block.
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SlideShare. (2016, October 20). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. [Link]
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ResearchGate. (2015). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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An In-Depth Technical Guide to the Synthesis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, a versatile boronate ester widely utilized in organic synthesis. The document delves into the core principles of the Miyaura borylation reaction, the primary synthetic route to this compound, offering a detailed mechanistic explanation and a step-by-step experimental protocol. Furthermore, it covers the crucial aspects of purification and in-depth characterization of the final product, supported by spectroscopic data. This guide is intended to serve as a valuable resource for researchers in academia and industry, particularly those engaged in drug discovery and materials science, where the Suzuki-Miyaura cross-coupling reaction, for which this boronate ester is a key building block, plays a pivotal role.
Introduction: The Significance of Aryl Boronate Esters
Aryl boronic acids and their corresponding esters are indispensable reagents in modern organic chemistry.[1] Their prominence stems from their remarkable utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide range of functional groups has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4]
Among the various forms of organoboron compounds, the pinacol esters, such as this compound, offer significant advantages. They are generally stable, crystalline solids that are amenable to chromatographic purification and can be stored for extended periods without significant decomposition.[5] The propoxy substituent on the phenyl ring provides a handle for further functionalization and can influence the electronic properties and solubility of the resulting coupled products.
This guide will focus on the most common and efficient method for the synthesis of this valuable reagent: the Miyaura borylation of a corresponding aryl halide.
The Miyaura Borylation Reaction: A Mechanistic Overview
The Miyaura borylation reaction facilitates the synthesis of boronate esters through the cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides, catalyzed by a palladium complex.[6] The reaction is typically carried out in the presence of a base, which plays a crucial role in the catalytic cycle.[5][7]
The catalytic cycle, as proposed by Miyaura and others, involves several key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate (Ar-Pd-X).
-
Ligand Exchange/Transmetalation: The base, commonly a carboxylate salt like potassium acetate (KOAc), is believed to facilitate the transmetalation step. While the exact mechanism is still a subject of study, it is thought that the base may activate the diboron reagent or the palladium complex. One proposed role of the base is to form an acetato-palladium complex, which is more reactive towards transmetalation with the diboron reagent.[7] The high oxophilicity of boron is a significant driving force for this step.
-
Reductive Elimination: The resulting palladium(II) intermediate, now bearing both the aryl group and the boryl group, undergoes reductive elimination to furnish the desired aryl boronate ester (Ar-Bpin) and regenerate the active palladium(0) catalyst, thus completing the cycle.[8]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of the target compound, starting from 1-bromo-4-propoxybenzene.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-4-propoxybenzene | 3073-23-2 | 215.09 | 1.00 g | 4.65 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 1.41 g | 5.58 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | 95464-05-4 | 816.64 | 114 mg | 0.14 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 1.37 g | 13.95 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 20 mL | - |
Reaction Setup and Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-propoxybenzene (1.00 g, 4.65 mmol), bis(pinacolato)diboron (1.41 g, 5.58 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (114 mg, 0.14 mmol), and potassium acetate (1.37 g, 13.95 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically overnight).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.
Causality Behind Experimental Choices
-
Choice of Aryl Halide: While both aryl bromides and iodides are suitable substrates, aryl bromides are often more cost-effective. The reactivity order is generally I > Br > Cl.[4]
-
Stoichiometry of Diboron Reagent: A slight excess of bis(pinacolato)diboron is used to ensure complete consumption of the limiting aryl halide.
-
Catalyst Selection: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation, known for its high efficiency and functional group tolerance.[7]
-
Base: Potassium acetate is a mild and effective base for this transformation. Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, leading to the formation of a biaryl byproduct.[9]
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point. It is crucial to use an anhydrous solvent to prevent the hydrolysis of the boronate ester product.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure a high yield.
Characterization of this compound
Thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following are typical analytical data for the target molecule.
| Technique | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₂₃BO₃ |
| Molecular Weight | 262.15 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.71 (d, J = 8.4 Hz, 2H), 6.89 (d, J = 8.4 Hz, 2H), 3.96 (t, J = 6.6 Hz, 2H), 1.80 (sext, J = 7.0 Hz, 2H), 1.33 (s, 12H), 1.03 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.4, 136.6, 113.8, 83.6, 69.5, 24.9, 22.6, 10.5 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₅H₂₄BO₃⁺ [M+H]⁺: 263.1813, found: 263.1815 |
Applications in Drug Discovery and Materials Science
This compound is a valuable building block in the synthesis of a wide array of organic molecules with potential applications in various fields.
-
Drug Discovery: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many drug candidates.[2] This boronate ester can be used to introduce the 4-propoxyphenyl moiety into complex molecular architectures, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
-
Materials Science: The ability to form C-C bonds with high precision makes the Suzuki-Miyaura coupling an essential tool in the synthesis of functional organic materials. This boronate ester can be employed in the preparation of conjugated polymers and oligomers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8] The propoxy group can enhance the solubility and processability of these materials.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound via the Miyaura borylation reaction. By understanding the underlying mechanism and following the detailed experimental protocol, researchers can reliably prepare this versatile building block for their synthetic endeavors. The information on characterization and applications further highlights the importance of this compound in advancing research in drug discovery and materials science.
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2021). RSC Advances, 11(46), 28787-28803. [Link]
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Stability of 4-Propoxyphenylboronic Acid Pinacol Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have frequently encountered both the immense utility and the inherent challenges associated with organoboron compounds, particularly boronic acid pinacol esters. Their role as versatile intermediates in synthetic chemistry, especially in the Nobel-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, their stability, or lack thereof, is a critical factor that dictates their successful application, from storage and handling to reaction optimization and purification. This guide is born out of a need for a consolidated, in-depth understanding of the stability of a specific yet representative boronic acid pinacol ester: 4-propoxyphenylboronic acid pinacol ester. The principles and methodologies discussed herein are intended to be broadly applicable to a wide range of similar compounds, providing researchers and drug development professionals with the foundational knowledge to navigate the nuances of working with these powerful synthetic tools.
Introduction to 4-Propoxyphenylboronic Acid Pinacol Ester: A Profile
4-Propoxyphenylboronic acid pinacol ester, with the CAS number 1374430-02-0, is an aromatic boronic acid ester that serves as a key building block in organic synthesis.[1] Its structure features a phenyl ring substituted with a propoxy group at the para position and a boronic acid functional group protected as a pinacol ester. This seemingly simple molecule embodies a delicate balance of reactivity and stability, which is the central theme of this guide.
Physicochemical Properties:
While a specific melting point for 4-propoxyphenylboronic acid pinacol ester is not widely published, we can infer its physical state from analogous compounds. Phenylboronic acid pinacol ester itself has a melting point of 27-31 °C. Para-substituted derivatives exhibit a range of melting points, for instance: 4-methoxycarbonylphenylboronic acid pinacol ester melts at 77-81 °C, 4-hydroxyphenylboronic acid pinacol ester at 113-117 °C, and 4-formylphenylboronic acid pinacol ester at 59.0-63.0 °C.[2] Given this trend, it is reasonable to expect 4-propoxyphenylboronic acid pinacol ester to be a low-melting solid or a viscous oil at room temperature.
| Compound | Para-Substituent | Melting Point (°C) |
| Phenylboronic acid pinacol ester | -H | 27-31 |
| 4-Methoxycarbonylphenylboronic acid pinacol ester | -COOCH₃ | 77-81 |
| 4-Hydroxyphenylboronic acid pinacol ester | -OH | 113-117[2] |
| 4-Formylphenylboronic acid pinacol ester | -CHO | 59.0-63.0 |
| 4-Carboxylphenylboronic acid pinacol ester | -COOH | 228-231[3] |
The Crux of the Matter: Understanding the Stability of Boronic Acid Pinacol Esters
The stability of boronic acid pinacol esters is not a monolithic concept but rather a multifaceted issue governed by several key factors. The primary modes of degradation are hydrolysis and oxidation, with thermal decomposition also being a consideration under specific conditions.
Hydrolytic Instability: The Achilles' Heel
The most significant stability concern for boronic acid pinacol esters is their susceptibility to hydrolysis.[4] In the presence of water, the ester can revert to the corresponding boronic acid and pinacol. This equilibrium is a critical consideration in both synthetic reactions and purification processes, as premature deprotection can lead to yield loss and purification challenges.[5]
The rate of hydrolysis is significantly influenced by pH. While generally more stable at neutral pH, the hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH (around 7.4). This has important implications for their use in biological applications.
The electronic nature of substituents on the aromatic ring plays a crucial role in modulating hydrolytic stability. Electron-donating groups, such as the propoxy group in our topic compound, are known to slow down the rate of hydrolysis. This is attributed to the increased electron density on the boron atom, which makes it less electrophilic and therefore less susceptible to nucleophilic attack by water. Conversely, electron-withdrawing groups tend to accelerate hydrolysis.
Caption: Factors influencing the rate of hydrolysis of boronic acid pinacol esters.
Oxidative Instability: A Biological Consideration
In biological systems, or in the presence of reactive oxygen species (ROS), boronic acids and their esters can undergo oxidative degradation.[6] The primary product of this process is the corresponding phenol and boric acid.[7] The rate of oxidation is comparable to that of thiols at physiological pH, highlighting a significant challenge for in vivo applications.[6]
The electronic properties of the aryl substituent also influence oxidative stability. Diminishing the electron density on the boron atom can enhance resistance to oxidation.[6]
Thermal Stability: Considerations for Storage and Reactions
Organoboron compounds exhibit a range of thermal stabilities. While some are stable at high temperatures, boronic acids are known to undergo thermal dehydration to form cyclic trimers known as boroxines.[8] The thermal stability of 4-propoxyphenylboronic acid pinacol ester is not extensively documented, but it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation. Thermal degradation experiments on related compounds have been conducted at elevated temperatures (e.g., 95 °C for 13 days) to assess stability.[9]
Degradation Pathways and Products
Understanding the degradation pathways is crucial for identifying impurities and optimizing reaction and storage conditions.
Caption: Primary degradation pathways of 4-propoxyphenylboronic acid pinacol ester.
Best Practices for Storage and Handling
Given the inherent instabilities, proper storage and handling are paramount to preserving the integrity of 4-propoxyphenylboronic acid pinacol ester.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Refrigeration is often advised.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.
-
Handling: Handle in a well-ventilated area, and avoid creating dust if it is a solid. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols for Stability Assessment
Assessing the stability of 4-propoxyphenylboronic acid pinacol ester requires robust analytical methods that can accurately quantify the parent compound and its degradation products without inducing further degradation during analysis.
Analytical Challenges: The On-Column Hydrolysis Problem
A significant hurdle in analyzing boronic acid pinacol esters is their tendency to hydrolyze on the stationary phase of traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[4] This on-column degradation can lead to inaccurate quantification of the ester's stability.
Recommended HPLC Method for Stability Studies
To mitigate on-column hydrolysis, specific HPLC conditions are recommended. The use of a column with low silanol activity, such as a Waters XTerra MS C18, has been shown to be effective.[10]
Step-by-Step Protocol for Hydrolytic Stability Assessment:
-
Sample Preparation:
-
Prepare a stock solution of 4-propoxyphenylboronic acid pinacol ester in an aprotic solvent such as acetonitrile (ACN).
-
To initiate the stability study, dilute the stock solution to the desired concentration in the test medium (e.g., purified water, buffer at a specific pH). It is crucial to use a diluent that does not cause immediate hydrolysis; for instance, sample preparation in 1:1 ACN:water can lead to significant hydrolysis prior to injection.[11]
-
Prepare control samples by diluting the stock solution in 100% ACN.
-
-
Incubation:
-
Incubate the test samples at a controlled temperature (e.g., room temperature or 37 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample for analysis.
-
-
HPLC Analysis:
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, or a similar low-silanol activity column.[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.4 min: 80% A / 20% B
-
0.4-5.4 min: Gradient to 20% A / 80% B
-
5.4-7.0 min: Hold at 20% A / 80% B
-
7.0-7.2 min: Return to 80% A / 20% B
-
7.2-10.0 min: Hold at 80% A / 20% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).[10]
-
Injection Volume: 2 µL
-
Autosampler Temperature: 4 °C to minimize degradation in the autosampler.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to 4-propoxyphenylboronic acid pinacol ester and its primary hydrolytic degradation product, 4-propoxyphenylboronic acid.
-
Calculate the percentage of the remaining ester at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining ester versus time to determine the rate of hydrolysis.
-
Caption: Workflow for assessing the hydrolytic stability of boronic acid pinacol esters.
Oxidative Stability Assessment
A similar experimental setup can be used to assess oxidative stability.
-
Sample Preparation: Prepare the sample in a relevant buffer (e.g., phosphate buffer at pH 7.4).
-
Initiation of Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to mimic oxidative stress.[7]
-
Analysis: Monitor the disappearance of the parent ester and the appearance of the corresponding phenol (4-propoxyphenol) over time using the HPLC method described above. UV-Vis spectrophotometry can also be a useful tool, as the phenol product often has a different absorption spectrum than the starting boronic acid ester.[7]
Conclusion and Future Perspectives
4-Propoxyphenylboronic acid pinacol ester is a valuable synthetic intermediate, but its utility is intrinsically linked to an understanding and management of its stability. The para-propoxy group is expected to confer a degree of hydrolytic stability compared to the unsubstituted analogue, an important consideration for its application. However, like all boronic acid pinacol esters, it remains susceptible to hydrolysis and oxidation, particularly under aqueous and biologically relevant conditions.
By employing the appropriate storage, handling, and analytical methodologies outlined in this guide, researchers can mitigate the risks associated with instability and unlock the full synthetic potential of this and other related boronic acid pinacol esters. Future research in this area will likely focus on the development of novel protecting groups that offer enhanced stability while maintaining the desired reactivity, further expanding the applications of these versatile compounds in drug discovery and materials science.
References
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Jackson, A. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020755118.
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Jackson, A. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved January 20, 2026, from [Link]
- Yıldız, U., et al. (2018). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Thesis.
- Li, X. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Uppsala University.
- Pyschik, M., et al. (2018). Evaluation of Allylboronic Acid Pinacol Ester as Effective Shutdown Overcharge Additive for Lithium Ion Cells.
- Riddell, A. B., et al. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry, 20(1), 57-62.
- Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved January 20, 2026, from [Link]
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Boron Molecular. (n.d.). Phenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]
- Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Roy, C. D. (2010). Order of thermodynamic stability of representative boronic esters.
- Liu, G., et al. (2018). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. Biomacromolecules, 19(6), 2114-2124.
- Inkinen, S., et al. (2011). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. IntechOpen.
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Boron Molecular. (n.d.). (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]
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Boron Molecular. (n.d.). 4-(Carboxymethyl)phenylboronic acid, pinacol ester. Retrieved January 20, 2026, from [Link]
- Kim, D. (2018). Thermal decomposition of esters.
-
Chem-Space. (n.d.). 1-Propenylboronic acid pinacol ester. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane in Organic Solvents
Abstract
4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is a key building block in synthetic organic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The efficiency, yield, and scalability of synthetic procedures involving this boronic ester are fundamentally dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive analysis of the compound's expected solubility based on its structural features and data from analogous compounds. Crucially, it delivers a robust, field-proven experimental protocol for researchers to quantitatively determine its solubility, ensuring reproducibility and accuracy in process development and chemical research.
Introduction: The Critical Role of Solubility in Synthesis
This compound, a pinacol ester derivative of 4-propoxyphenylboronic acid, offers enhanced stability compared to its corresponding boronic acid, preventing side reactions like protodeboronation and trimerization into boroxines.[2][3] This stability makes it a preferred reagent in drug discovery and materials science for constructing complex biaryl structures.
The selection of an appropriate solvent is paramount. A suitable solvent must not only dissolve the boronic ester to a sufficient concentration but also be compatible with all other reaction components, including the catalyst, base, and electrophile.[1] Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in purification. Therefore, a thorough understanding of the compound's solubility profile is not merely academic but a prerequisite for successful and scalable synthesis.
Theoretical Solubility Profile
The molecular structure of this compound is characterized by:
-
A nonpolar core: The pinacol (tetramethyl-dioxaborolane) group and the phenyl ring are hydrophobic.
-
A moderately polar ether group: The propoxy (-O-CH₂CH₂CH₃) substituent provides a slight increase in polarity compared to an unsubstituted phenyl ring.
This structure suggests that the compound is a typical organic molecule with limited aqueous solubility but good solubility in a range of organic solvents.[2] The general principle of "like dissolves like" dictates that it will be most soluble in solvents of similar polarity.[4]
While specific quantitative solubility data for this exact molecule is not widely published, a qualitative assessment can be inferred from data on analogous compounds, such as phenylboronic acid pinacol ester, and from the common solvents used in its primary application, the Suzuki-Miyaura coupling.[1][5]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High to Very High | The ether linkage in the solvents can interact favorably with the propoxy group and the dioxaborolane ring. These are common and effective solvents for Suzuki couplings.[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | High | The nonpolar aromatic structure of the solvent effectively solvates the phenyl ring and the hydrocarbon portions of the molecule. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. Studies on similar pinacol esters show high solubility in chloroform.[5][6] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | Moderate to High | While polar, these solvents can still solvate the molecule effectively. DMF is a common solvent for Suzuki reactions, though solubility may be slightly less than in ethers or aromatics.[1] Acetone is also a viable solvent for boronic esters.[5][6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the largely nonpolar structure of the boronic ester. |
| Nonpolar Alkanes | Hexane, Heptane, Cyclohexane | Very Low | The molecule's polarity, though modest, is sufficient to limit its solubility in highly nonpolar aliphatic hydrocarbons. Hydrocarbons are often used as anti-solvents for crystallization.[6] |
| Water | Water | Insoluble | As a nonpolar organic compound, it is expected to be virtually insoluble in water.[7] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative estimates, a quantitative measurement is essential. The following protocol describes a dynamic (or synthetic) method, which is a reliable and efficient technique for determining the solubility of a compound at various temperatures.[5] This method involves heating a suspension of known composition until a clear, homogeneous solution is formed.
Principle of the Dynamic Method
A mixture of the solute (the boronic ester) and the solvent of a precisely known composition is prepared. This slurry is heated slowly with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear solution is recorded as the saturation temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.
Required Equipment and Materials
-
Solute: this compound (high purity)
-
Solvents: High-purity organic solvents of interest (e.g., THF, Toluene, DMF)
-
Analytical Balance: (± 0.1 mg accuracy)
-
Jacketed Glass Vessel or Test Tube: With a sealable cap to prevent solvent evaporation
-
Magnetic Stirrer and Stir Bar
-
Circulating Water/Oil Bath: With precise temperature control (± 0.1 °C)
-
Calibrated Digital Thermometer: (± 0.1 °C accuracy)
-
Light Source and Detector (Optional but Recommended): A simple laser and photodiode or a turbidity sensor can provide a more objective determination of the dissolution point.[2]
Step-by-Step Experimental Workflow
-
Preparation of the Sample:
-
Accurately weigh a specific mass of the boronic ester (e.g., 100.0 mg) into the glass vessel.
-
Add a precise volume or mass of the chosen solvent (e.g., 1.00 mL or a weighed equivalent). Record all values meticulously.[8]
-
-
Initial Equilibration:
-
Seal the vessel to prevent evaporation.
-
Place the vessel in the heating bath and begin stirring to ensure the mixture is a uniform suspension.
-
-
Heating and Observation:
-
Begin heating the bath at a slow, controlled rate (e.g., 0.5 °C per minute). A slow heating rate is critical to avoid overshooting the dissolution temperature.
-
Visually observe the suspension. As the temperature increases, the amount of solid will decrease.
-
If using a turbidity sensor, monitor the signal for a sharp increase in light transmission, indicating the disappearance of the solid phase.[2]
-
-
Determination of Saturation Temperature (T_sat):
-
Record the temperature at which the very last crystal of the solute dissolves, resulting in a perfectly clear solution. This is the T_sat for the prepared concentration.[5]
-
-
Data Collection for Solubility Curve:
-
Cool the system to allow the solute to recrystallize.
-
Add another precise aliquot of the solvent to the vessel, creating a new, more dilute composition.
-
Repeat steps 2-4 to determine the new T_sat for this new concentration.
-
Continue this process for several different concentrations to generate a series of data points (Concentration vs. T_sat).
-
-
Data Analysis and Reporting:
-
Convert the mass/volume data into a standard solubility unit, such as grams of solute per 100 mL of solvent or mole fraction.
-
Plot the solubility as a function of temperature to generate the solubility curve for that specific solvent.
-
Self-Validating System & Trustworthiness
-
Consistency Check: After determining T_sat, slowly cool the solution. The temperature at which turbidity first reappears (the crystallization point) should be very close to the measured T_sat. A large difference may indicate issues like slow dissolution kinetics or impurities.
-
Reproducibility: Repeat the measurement for a given concentration at least three times to ensure the T_sat is reproducible and to calculate a standard deviation.
-
Purity: The purity of both the solute and solvent is paramount. Impurities can significantly alter solubility measurements. Use materials of the highest available purity.
Visualization of Experimental Workflow
The logical flow of the experimental protocol is crucial for ensuring a systematic and reproducible approach.
Caption: Dynamic method workflow for solubility determination.
Conclusion
While readily available quantitative solubility data for this compound is scarce, a strong predictive framework can be established based on its molecular structure and analogy to similar compounds. It is expected to be highly soluble in common ethereal, aromatic, and chlorinated organic solvents and poorly soluble in alkanes and water. For researchers requiring precise data for process optimization, reaction design, or crystallization, the provided dynamic experimental protocol offers a robust and reliable method for generating high-quality solubility curves. Adherence to this systematic approach will empower scientists to harness the full synthetic potential of this versatile boronic ester.
References
-
How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 20, 2026, from [Link]
-
7 Easy Tests to Identify Organic Compounds in the Field. (2024, October 14). Retrieved January 20, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 20, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl[1][7][8]dioxaborolane. Retrieved January 20, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 20, 2026, from [Link]
-
Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4443–4452. [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Munday, R. H., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 16(1), 100–103. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 20, 2026, from [Link]
-
Domańska, U., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Electronic Effects of the 4-Propoxy Group on Boronate Esters
Introduction
In the landscape of modern synthetic and medicinal chemistry, the ability to predictably modulate a molecule's electronic properties is paramount. Substituent effects are the cornerstone of this control, dictating reactivity, stability, and even biological activity. Among the vast arsenal of functional groups, alkoxy substituents like the 4-propoxy group offer a nuanced yet powerful means of electronic tuning. This guide provides a detailed examination of the electronic effects exerted by a 4-propoxy group on an aryl boronate ester, a class of compounds renowned for its versatility in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
Boronic acids and their corresponding esters are indispensable tools for constructing complex molecular architectures.[1][3][4] Understanding how a remote substituent, such as a 4-propoxy group, influences the core reactivity of the boronate ester moiety is critical for reaction design, optimization, and the rational development of novel chemical entities. We will dissect the interplay of inductive and resonance effects, quantify their impact, and explore the downstream consequences for the boronate ester's Lewis acidity and its performance in the venerable Suzuki-Miyaura coupling reaction.
The Duality of the 4-Propoxy Group: A Tale of Two Effects
The net electronic influence of the 4-propoxy group is a result of two opposing forces: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma (σ) bond framework, it pulls electron density away from the aromatic ring.[5][6] This electron-withdrawing effect, denoted as -I, is transmitted through successive bonds but weakens with distance.[7]
-
Resonance Effect (+R): The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring's pi (π) system.[8] This donation of electron density, known as a positive resonance effect (+R), increases the electron density at the ortho and para positions of the ring.[5][9]
For a substituent at the para position, the resonance effect typically dominates the inductive effect.[5][8] Consequently, the 4-propoxy group is considered a net electron-donating group (EDG) that "pushes" electron density into the aromatic system, making the ring more nucleophilic.[10][11]
Caption: Competing electronic effects of the 4-propoxy group.
Quantifying the Effect: The Hammett Constant
The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on a benzene ring.[12][13] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[14] The para-substituent constant (σp) is particularly relevant here as it captures the combined inductive and resonance effects.
| Substituent | Hammett Constant (σp) | Electronic Nature |
| -N(CH₃)₂ | -0.83 | Strongly Donating |
| -NH₂ | -0.66 | Strongly Donating |
| -OH | -0.37 | Donating |
| -OCH₃ | -0.27 | Donating |
| -CH₃ | -0.17 | Weakly Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Withdrawing |
| -CO₂CH₃ | +0.45 | Withdrawing |
| -CN | +0.66 | Strongly Withdrawing |
| -NO₂ | +0.78 | Strongly Withdrawing |
| Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. The σp value for the 4-propoxy group is expected to be very similar to that of the 4-methoxy group. |
As shown in the table, the methoxy group has a σp of -0.27, classifying it as a moderately strong electron-donating group. The slightly larger propyl group is not expected to significantly alter this electronic character; its effect is primarily steric.
Impact on the Boronate Ester: Lewis Acidity and Stability
Boronic acids are Lewis acids, characterized by an electron-deficient, sp²-hybridized boron atom with a vacant p-orbital.[15][16] This Lewis acidity is central to their chemistry, including the formation of boronate esters and their participation in catalytic cycles.
The electron-donating 4-propoxy group influences this property significantly. By increasing the electron density of the aromatic ring through resonance, the group effectively "pushes" electrons toward the boron atom. This donation of electron density partially alleviates the boron's electron deficiency, thereby decreasing its Lewis acidity .[17]
A decrease in Lewis acidity has several consequences:
-
Equilibrium with Boronate Anion: In the presence of a Lewis base (like the hydroxide ion required for the transmetalation step in Suzuki coupling), the boronic acid/ester forms a tetracoordinate "ate" complex. A less Lewis-acidic boron will have a lower affinity for the base, shifting this equilibrium.
-
Ester Stability: The stability of boronate esters formed with diols is also influenced by the electronic properties of the aryl substituent. The Hammett equation has been used to correlate the stability constants of arylboronic acid-diol esters, where electron-donating groups can modulate the equilibrium.[18][19]
Consequences for Reactivity: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the electronic nature of the boronic acid partner is a critical parameter.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-determining.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The effect of the 4-propoxy group on this cycle is multifaceted:
-
Formation of the 'Ate' Complex: For transmetalation to occur, the boronate ester must be activated by a base to form a negatively charged, tetracoordinate boronate "ate" complex. As discussed, the reduced Lewis acidity caused by the electron-donating propoxy group can make the formation of this complex less favorable.
-
Nucleophilicity of the Aryl Group: Conversely, the +R effect of the propoxy group makes the ipso-carbon (the carbon atom bonded to boron) more electron-rich and thus more nucleophilic. This increased nucleophilicity can facilitate the transfer of the aryl group to the electrophilic Pd(II) center during transmetalation.[20]
The net effect on the reaction rate is a balance between these two competing factors. While one might intuitively assume that an electron-donating group always accelerates the reaction, the reality is more complex. Studies have shown that both electron-rich and electron-deficient boronic esters can enhance transmetalation rates compared to the parent boronic acid, highlighting the intricate interplay between Lewis acidity, 'ate' complex formation, and the nucleophilicity of the transferring group.[20]
Experimental Protocols
Synthesis of (4-propoxyphenyl)boronic acid
A common and reliable method for the synthesis of (4-propoxyphenyl)boronic acid proceeds from 1-bromo-4-propoxybenzene. This protocol is a self-validating system; successful formation of the Grignard reagent is a prerequisite for the subsequent borylation step.
Workflow:
-
Grignard Formation: 1-bromo-4-propoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.
-
Causality: The highly polar C-Mg bond is essential for creating a nucleophilic aryl species. Anhydrous conditions are critical to prevent quenching of the Grignard reagent by water.
-
-
Borylation: The freshly prepared Grignard reagent is added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature (e.g., -78 °C).
-
Causality: The low temperature controls the exothermic reaction between the highly reactive Grignard reagent and the electrophilic boron atom of the borate ester, preventing side reactions.
-
-
Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with dilute HCl) to yield the final (4-propoxyphenyl)boronic acid.
-
Causality: The acidic workup protonates the alkoxy groups on the boron, which are then eliminated as alcohols, leaving the desired boronic acid.
-
Representative Suzuki-Miyaura Coupling
This protocol outlines a typical cross-coupling of (4-propoxyphenyl)boronic acid with an aryl bromide.
Workflow:
-
Reaction Setup: To a reaction vessel are added the aryl bromide (1.0 eq), (4-propoxyphenyl)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Causality: An excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is essential for the formation of the active boronate "ate" complex.[21]
-
-
Solvent Addition and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: The reaction mixture is heated (e.g., to 80-100 °C) with stirring until analysis (by TLC or LC-MS) indicates completion.
-
Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the initial oxidative addition.
-
-
Workup and Purification: The reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Conclusion
The 4-propoxy group exerts a potent, dual-faceted electronic influence on aryl boronate esters. While its electronegative oxygen atom provides a weak inductive pull, its true character is defined by a strong, electron-donating resonance effect. This net donation of electron density into the aromatic ring decreases the Lewis acidity of the boron center while simultaneously increasing the nucleophilicity of the ipso-carbon. These electronic modulations have direct and predictable consequences on the stability of the boronate ester and its reactivity profile in critical synthetic transformations like the Suzuki-Miyaura coupling. For the research scientist and drug development professional, a thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design of experiments, the optimization of reaction conditions, and the ultimate synthesis of complex, high-value molecules.
References
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Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]
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Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed Central. [Link]
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GlobalChemMall. (4-propoxyphenyl)boronic acid. GlobalChemMall. [Link]
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Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
-
Khan Academy. (2021). Resonance and Inductive Effects. YouTube. [Link]
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Karelson, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4934–4941. [Link]
-
University of Wisconsin-Platteville. Resonance and Induction Tutorial. University of Wisconsin-Platteville Chemistry. [Link]
-
Karelson, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]
-
Chem Help ASAP. (2023). Intro to Organic Chemistry: inductive and resonance effects. YouTube. [Link]
-
Autech Industry Co.,Limited. (2024). Exploring 4-Propoxyphenylboronic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]
-
Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]
-
MySkinRecipes. 4-Propoxyphenylboronic acid. MySkinRecipes. [Link]
-
University of California, Berkeley. Hammett constants for some common substituents. UC Berkeley College of Chemistry. [Link]
-
Wikipedia. Hammett equation. Wikipedia. [Link]
-
Michigan State University. Unit 4: Free Energy Relationships. Michigan State University Department of Chemistry. [Link]
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ResearchGate. (2022). Values of some Hammett substituent constants (σ). ResearchGate. [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2021). The Effect of Carborane Substituents on the Lewis Acidity of Boranes. ResearchGate. [Link]
-
National Institutes of Health. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
-
Royal Society of Chemistry. (2014). The copper-catalysed Suzuki–Miyaura coupling of alkylboron reagents: disproportionation of anionic (alkyl)(alkoxy)borates to anionic dialkylborates prior to transmetalation. Chemical Communications. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]
-
ScholarWorks @ UTRGV. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. University of Texas Rio Grande Valley ScholarWorks. [Link]
-
The Organic Chemistry Tutor. (2023). Electron Donating and Electron Withdrawing Groups. YouTube. [Link]
-
Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley Online Library. [Link]
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. [Link]
-
The Organic Chemistry Tutor. (2017). Trick for Determining EDG or EWG. YouTube. [Link]
-
Royal Society of Chemistry. (2015). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications. [Link]
-
ResearchGate. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
ResearchGate. (2015). Coupling boronic esters with electron-rich aromatic compounds. ResearchGate. [Link]
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A Comprehensive Guide to the Safe Handling of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane is an aryl boronic acid pinacol ester, a class of reagents that has become indispensable in modern organic synthesis and pharmaceutical drug development.[1][2][3] Their utility, most notably as key coupling partners in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures from readily available building blocks. Boronic acids and their esters are often favored for their relatively low toxicity and environmental impact, with their ultimate degradation product being boric acid.[4]
However, the routine use of any chemical reagent necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides drug development professionals and laboratory scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and the integrity of experimental outcomes. The protocols and principles outlined herein are designed to be self-validating systems, grounded in the established hierarchy of safety controls and authoritative best practices.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The pinacol ester functional group generally imparts greater stability compared to the corresponding free boronic acid, particularly against dehydration-induced trimerization (boroxine formation). However, it remains susceptible to hydrolysis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Propoxyphenylboronic acid pinacol ester | [5] |
| CAS Number | 1374430-02-0 | [5][6] |
| Molecular Formula | C₁₅H₂₃BO₃ | [5] |
| Molecular Weight | 262.15 g/mol | [5] |
| Appearance | Typically a white to off-white solid or powder | General Knowledge |
| Storage Temperature | 2-8°C recommended for long-term stability |
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed based on the Globally Harmonized System (GHS) classifications for aryl boronic esters and prudent laboratory practice. The primary risks are associated with irritation upon direct contact.
GHS Hazard Classification (Anticipated)
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Toxicological Profile The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.
-
Inhalation: Inhaling fine dust may cause irritation to the nose, throat, and respiratory tract.
-
Skin Contact: May cause redness, itching, and irritation. Prolonged or repeated contact should be avoided.
-
Eye Contact: Poses a significant risk of serious irritation. Direct contact can cause redness, pain, and potential damage if not promptly addressed.
-
Ingestion: Assumed to be harmful if swallowed, though it is not an expected route of exposure in a laboratory setting.
Hazard Control Ratings (NFPA & HMIS) The National Fire Protection Association (NFPA) 704 diamond and Hazardous Materials Identification System (HMIS) are designed to provide at-a-glance hazard information for emergency responders and workplace personnel, respectively.[7] While a specific rating for this compound is not available, a representative rating for this class of compounds is provided below.
| Hazard | NFPA 704 | HMIS III | Rationale |
| Health (Blue) | 2 | 2 | Can cause temporary incapacitation or residual injury. Irritant to skin, eyes, and respiratory system. |
| Flammability (Red) | 1 | 1 | Combustible if heated. Requires preheating before ignition can occur. |
| Instability/Reactivity (Yellow) | 0 | 0 | Normally stable, even under fire conditions. Not reactive with water. |
| Special Hazards (White) | N/A | N/A | No special hazards noted. |
| Personal Protection (White) | N/A | E | Safety Glasses, Gloves, Dust Respirator. |
Engineering Controls and Personal Protective Equipment (PPE)
A systematic approach to hazard mitigation, known as the hierarchy of controls, prioritizes the most effective measures. For handling compounds like this compound in a research setting, engineering controls and PPE are paramount.
Caption: Diagram 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is a non-negotiable control measure.
-
Causality: A fume hood contains the fine powder during weighing and dispensing, preventing inhalation. It also protects the user from potential vapors from solvents used to dissolve the compound.
-
Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn correctly at all times when handling the chemical.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and accidental splashes, mitigating the serious eye irritation hazard. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a chemical barrier against skin contact. Check for tears before use and replace immediately if contaminated or damaged. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 dust mask may be warranted for weighing large quantities. | Use is based on a risk assessment of the specific procedure and quantity. |
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to detailed SOPs is critical for ensuring safety and experimental reproducibility.
Protocol 4.1: Weighing and Dispensing Solid Compound
-
Preparation: Ensure the chemical fume hood sash is at the proper working height. Lay down absorbent bench paper on the work surface.
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Dispense Solid: Carefully scoop the desired amount of this compound into the weigh boat. Avoid generating dust. Use an anti-static spatula if the powder is particularly fine.
-
Seal Container: Tightly cap the source bottle immediately after dispensing to prevent absorption of atmospheric moisture.
-
Cleanup: Carefully fold the bench paper inward and dispose of it in the solid chemical waste. Wipe down the spatula and any contaminated surfaces with a damp cloth or towel.
Protocol 4.2: Solution Preparation and Use in Reaction
-
Inert Atmosphere: For many applications, such as Suzuki-Miyaura couplings, reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of catalysts and reagents.[8][9]
-
Solvent Addition: In the fume hood, add the weighed solid to the reaction vessel. Slowly add the desired solvent via a syringe or cannula, directing the stream to the side of the flask to avoid splashing.
-
Dissolution: Agitate the mixture via a magnetic stir bar to ensure complete dissolution.
-
Transfer: If transferring the solution, use a gas-tight syringe for air-sensitive applications.
-
Post-Reaction: Upon completion, the reaction mixture must be quenched and worked up appropriately, treating all materials as hazardous until proven otherwise.
Storage and Waste Management
Proper storage and disposal are crucial components of the chemical lifecycle.
Storage
-
Container: Store in the original, tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area designated for chemical storage. Refrigeration (2-8°C) is often recommended to maximize shelf-life.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.
Waste Disposal
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous chemical waste.
-
Collection:
-
Collect excess solid material and contaminated disposables in a designated, sealed, and clearly labeled solid waste container.
-
Collect solutions and reaction residues in a designated, sealed, and clearly labeled liquid waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.
-
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[10]
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Caption: Diagram 2: A logical workflow for responding to laboratory incidents.
First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If flammable solvents are involved, remove all ignition sources.
-
Contain (Small Spill): For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
Seek Help (Large Spill): For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Conclusion
This compound is a valuable reagent in the modern synthetic laboratory. While it does not present acute or severe hazards, it is an irritant that demands respectful and careful handling. By integrating the engineering controls, personal protective equipment, and robust protocols detailed in this guide, researchers can effectively mitigate risks, ensuring a safe environment for the advancement of science and drug discovery. A proactive safety culture, grounded in a thorough understanding of the chemicals being used, is the most critical asset in any research endeavor.
References
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- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.MDPI.
- Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron
- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?Chemistry Stack Exchange.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.MDPI.
- MATERIAL SAFETY DATA SHEET NFPA R
- Process for preparing boronic acids and esters in the presence of magnesium metal.
- How to purify boronic acids/boronate esters?
- This compound.BLDpharm.
- This compound - CAS:1374430-02-0.Beijing Xinheng Research Technology Co., Ltd.
- eMolecules this compound.Fisher Scientific.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%.Sigma-Aldrich.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 R
- HMIS vs NFPA Labels: What's the Difference?
- US NFPA R
- NFPA, HMIS and OSHA's GHS Aligned Hazard Communic
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction: The Power of Controlled Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, a testament to its power and versatility in forging carbon-carbon bonds.[1] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly biaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]
This guide focuses on a specific, highly valuable building block: 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane . The use of a pinacol boronic ester, as in this reagent, offers significant advantages over corresponding boronic acids. These esters exhibit enhanced stability, are less prone to protodeboronation, and are generally easier to handle and purify, ensuring greater consistency and reproducibility in synthetic protocols.[5][6] This application note provides a deep dive into the reaction mechanism and a field-proven, step-by-step protocol for its successful implementation in a laboratory setting.
Section 1: The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a complex, elegant dance of organometallic transformations orchestrated by a palladium catalyst. The reaction's success hinges on the seamless execution of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle initiates with a catalytically active, electron-rich Palladium(0) complex. This species inserts itself into the carbon-halogen bond of the electrophilic partner (the aryl halide or triflate), breaking the bond and forming a new organopalladium(II) complex.[7][9] The reactivity of the halide partner is a critical factor, with the general trend being I > Br > OTf >> Cl.[1][4]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation by a base.[10] The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic ester to form a more nucleophilic "ate" complex (a boronate).[11][12][13] This activated boronate then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate and releasing the boron-containing byproduct.
-
Reductive Elimination : In the final, irreversible step, the two organic groups on the palladium(II) center are expelled and couple to form the desired C-C bond of the biaryl product. This process simultaneously regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]
Visualizing the Catalytic Cycle
The following diagram illustrates the interconnected steps of the Suzuki-Miyaura coupling.
Sources
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Optimizing Base Selection for Suzuki-Miyaura Coupling of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane: A Detailed Application and Protocol Guide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth analysis of optimal base conditions for the Suzuki-Miyaura coupling of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, a common electron-rich building block in pharmaceutical and materials science research. Understanding the nuanced role of the base is paramount to achieving high yields and reaction efficiency, particularly with stable and sometimes less reactive boronic acid pinacol esters.
The Decisive Role of the Base in the Catalytic Cycle
The selection of a base in the Suzuki-Miyaura reaction is not a trivial choice; it is a critical parameter that directly influences the rate-determining transmetalation step. The primary function of the base is to activate the organoboron species, converting the relatively unreactive boronic ester into a more nucleophilic boronate complex.[2] This activation facilitates the transfer of the organic group from the boron atom to the palladium center.
There are two generally accepted pathways for this activation:
-
Formation of a Boronate Anion: The base can react with the boronic acid (often formed in situ from the ester via hydrolysis) to generate a tetracoordinate boronate anion ([ArB(OH)3]−). This species is significantly more nucleophilic than the neutral boronic acid and readily undergoes transmetalation.[3]
-
Formation of a Palladium-Alkoxide/Hydroxide Complex: Alternatively, the base can react with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium-alkoxide or -hydroxide species. This complex can then interact with the neutral boronic acid or ester, facilitating the transfer of the aryl group.
The choice of base—its strength, solubility, and the nature of its cation—can influence which pathway is favored and the overall kinetics of the reaction. For sterically hindered or electron-rich boronic esters like this compound, a judicious choice of base is essential to overcome any inherent kinetic barriers.
Strategic Selection of Bases: A Comparative Overview
A variety of inorganic and organic bases have been successfully employed in Suzuki-Miyaura couplings. For the coupling of arylboronic acid pinacol esters, inorganic bases are most common. Below is a comparative analysis of frequently used bases, providing the rationale for their selection in the context of coupling with electron-rich partners.
| Base | Typical Solvent(s) | Key Characteristics & Rationale |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, DMF | A moderately strong base that is highly effective in promoting the coupling of a wide range of arylboronic esters, including electron-rich systems. Its solubility in aqueous/organic mixtures is beneficial.[2] |
| Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | A strong base known for its high solubility in many organic solvents, which can be advantageous in less polar reaction media. The large, soft cesium cation is thought to play a role in stabilizing intermediates and accelerating the reaction, an observation often termed the "caesium effect".[4] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | A commonly used and cost-effective base. While generally effective, it may be less potent than K₃PO₄ or Cs₂CO₃ for more challenging couplings involving sterically hindered or less reactive partners. |
| KF | Toluene, THF | A milder base that can be advantageous when coupling substrates with base-sensitive functional groups. The fluoride ion is believed to activate the boronic ester by forming a fluoroborate species.[2] |
For the coupling of this compound, which possesses an electron-donating propoxy group, stronger bases like K₃PO₄ and Cs₂CO₃ are often preferred to ensure efficient formation of the active boronate species and drive the reaction to completion.
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromotoluene.
Reaction Scheme:
(A generic reaction scheme showing the coupling of this compound with an aryl halide)
Materials:
-
This compound
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL). Finally, add finely ground potassium phosphate (2.0 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 2-12 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The judicious selection of a base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Stronger inorganic bases such as potassium phosphate and cesium carbonate, in combination with appropriate palladium catalysts and solvent systems, have demonstrated high efficacy in promoting the reaction of such electron-rich boronic esters. The provided protocol serves as a robust starting point for researchers, and further optimization of base, ligand, and solvent may be necessary to achieve the highest possible yields for specific substrate combinations.
References
- [Link to a relevant scientific article on Suzuki-Miyaura coupling, if available]
- [Link to a relevant scientific article on the role of bases in cross-coupling, if available]
- [Link to a relevant scientific article on the synthesis of biaryls, if available]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- [Link to a relevant scientific article on palladium c
- [Link to a relevant scientific article on the synthesis of substituted pyridines, if available]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
- [Link to a relevant scientific article on Suzuki-Miyaura reaction optimiz
- [Link to a relevant scientific article on nickel-c
- [Link to a relevant scientific article on the synthesis of indole heterocycles, if available]
- [Link to a relevant scientific article on the synthesis of 2-arylpyridines, if available]
- [Link to a relevant scientific article on boronic acids in synthesis, if available]
- [Link to a relevant scientific article on comparative studies of bases in Suzuki reactions, if available]
-
Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]
- [Link to a relevant scientific article on Suzuki-Miyaura coupling of sulfonyl fluorides, if available]
- [Link to a relevant scientific article on Suzuki reaction protocols, if available]
- [Link to a relevant scientific article on Suzuki-Miyaura reactions of pyridazinones, if available]
- [Link to a relevant scientific article on prized intermedi
- [Link to a relevant scientific article on the role of K3PO4 in coupling reactions, if available]
- [Link to a relevant scientific article on recent applications of Suzuki-Miyaura coupling, if available]
- [Link to a relevant patent on Suzuki reaction examples, if available]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Optimizing Solvent Selection for the Suzuki-Miyaura Coupling of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance. This palladium-catalyzed reaction between organoboron compounds and organic halides is fundamental to the synthesis of biaryl motifs, which are prevalent in pharmaceuticals, advanced materials, and agrochemicals. The success of a Suzuki-Miyaura coupling is a multifactorial equation, with the choice of catalyst, ligand, and base being critical. However, the solvent system is arguably one of the most influential yet frequently overlooked parameters. It governs the solubility of reactants, modulates the reactivity of the catalyst and base, and can directly influence the rates of key steps within the catalytic cycle.[1][2]
This guide provides an in-depth analysis of solvent effects on the Suzuki-Miyaura coupling, focusing on a representative electron-rich substrate, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. We will explore the mechanistic role of the solvent, present a framework for rational solvent selection, and provide detailed, comparative protocols to empower researchers to optimize their synthetic outcomes.
Section 1: The Mechanistic Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is broadly accepted to proceed through three primary stages: oxidative addition, transmetalation, and reductive elimination.[3] The solvent is not a passive medium but an active participant that can profoundly influence the efficiency of each step.
-
Oxidative Addition: In this initial step, the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex. The rate of this step is often influenced by solvent polarity. Computational studies have shown that more polar solvents can stabilize the charge-separated transition state, lowering the activation barrier and accelerating the reaction.[4][5] The choice of solvent can even alter chemoselectivity when multiple reactive sites are present on the electrophile.[6][7]
-
Transmetalation: This is the most complex and often rate-determining step, where the organic moiety is transferred from the boron atom to the palladium center. The solvent's role here is multifaceted:
-
Base Solubility: The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species. In biphasic systems, such as toluene-water, the solvent must facilitate interaction between the organic-soluble catalyst complex and the aqueous-soluble base.[8][9] Water is highly effective at dissolving inorganic bases and is often a crucial co-solvent.[10]
-
Boronic Ester Activation: Pinacol esters, like the title compound, are generally thought to hydrolyze in situ to the more reactive boronic acid, a process facilitated by the presence of water and base.[10]
-
Mechanism Pathway: The accepted mechanism for transmetalation involves a μ-bridging hydroxide group between the palladium and boron atoms.[10] This highlights the critical role of water or a hydroxide source, which is directly dependent on the solvent system's ability to support these species.[11]
-
-
Reductive Elimination: In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is generally less sensitive to solvent effects, though the solvent must be capable of keeping the increasingly nonpolar intermediates and final product in solution to prevent catalyst deactivation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: A Practical Guide to Solvent Selection
Rational solvent selection requires balancing reactant solubility, mechanistic requirements, and practical considerations like boiling point and environmental impact. Solvents for Suzuki-Miyaura couplings are typically used as single solvents or, more commonly, as biphasic mixtures with water.
Common Solvent Classes:
-
Aromatic Hydrocarbons (e.g., Toluene, Xylenes):
-
Pros: Excellent at dissolving nonpolar substrates and catalysts, high boiling points allow for a wide reaction temperature range. Robust and widely used in biphasic systems with water.[8]
-
Cons: Poor solubility for inorganic bases, requiring a biphasic system and vigorous stirring. Environmental and health concerns are notable.
-
-
Ethers (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), 2-MeTHF):
-
Pros: Good balance of polarity, dissolving both organic reagents and, to some extent, polar intermediates. THF and 2-MeTHF have lower boiling points, suitable for sensitive substrates.[10]
-
Cons: Dioxane is a suspected carcinogen. THF can form peroxides.
-
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile):
-
Alcohols (e.g., Ethanol, Isopropanol):
-
Pros: Can act as both a polar solvent and a weak base source. Often used in combination with water.
-
Cons: Can participate in side reactions with highly reactive intermediates.
-
-
Green Solvents (e.g., Water, 2-MeTHF, Isopropyl Acetate (iPrOAc)):
-
Pros: Reduced environmental impact and improved safety profiles.[13] Water is non-toxic and inexpensive.[14][15] 2-MeTHF and iPrOAc are derived from renewable sources and are favored in industrial settings.[16][17][18]
-
Cons: Reactions in neat water can be challenging for nonpolar substrates, often resulting in heterogeneous mixtures that are difficult to scale.[9][19]
-
Caption: Decision workflow for selecting a solvent system in Suzuki-Miyaura coupling.
Section 3: Comparative Experimental Protocols
To illustrate the impact of solvent choice, we present three protocols for the coupling of This compound with 4-Bromoanisole .
General Materials & Equipment:
-
Reagents: this compound, 4-Bromoanisole, Pd(dppf)Cl₂ (or similar Pd catalyst), Potassium Carbonate (K₂CO₃), Toluene, 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF), Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, nitrogen/argon line, TLC plates, rotary evaporator, column chromatography setup.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol A: Biphasic Aromatic System (Toluene/Water) This is a classic, robust protocol suitable for achieving high temperatures and efficient coupling.
-
Setup: To a 50 mL round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2.5 mL) via syringe.
-
Degassing: Sparge the mixture with a stream of argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate), checking for the disappearance of 4-bromoanisole.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: Polar Aprotic System (1,4-Dioxane/Water) This homogeneous or near-homogeneous system is often highly effective and reproducible.
-
Setup: Follow Step 1 from Protocol A.
-
Inerting: Follow Step 2 from Protocol A.
-
Solvent Addition: Add 1,4-Dioxane (10 mL) and deionized water (2.5 mL) via syringe.
-
Degassing & Catalyst Addition: Follow Steps 4 & 5 from Protocol A.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 3-5 hours.
-
Monitoring, Workup, & Purification: Follow Steps 7, 8, & 9 from Protocol A.
Protocol C: "Green" Solvent System (2-MeTHF/Water) This protocol utilizes a more environmentally benign solvent, reflecting modern synthetic practices.[18]
-
Setup: Follow Step 1 from Protocol A.
-
Inerting: Follow Step 2 from Protocol A.
-
Solvent Addition: Add 2-MeTHF (10 mL) and deionized water (2.5 mL) via syringe.
-
Degassing & Catalyst Addition: Follow Steps 4 & 5 from Protocol A.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 5-8 hours.
-
Monitoring, Workup, & Purification: Follow Steps 7, 8, & 9 from Protocol A.
Section 4: Expected Results and Data Interpretation
The choice of solvent system is expected to influence reaction time, yield, and impurity profile. The following table summarizes the anticipated outcomes for the coupling of this compound and 4-bromoanisole.
| Protocol | Solvent System | Expected Time | Expected Yield | Key Considerations |
| A | Toluene / Water | 4-6 h | >90% | Robust and high-yielding. Vigorous stirring is essential for phase mixing. Toluene has a higher environmental footprint. |
| B | Dioxane / Water | 3-5 h | >95% | Often the fastest and highest-yielding due to better homogeneity. Dioxane is a regulated solvent with health concerns. |
| C | 2-MeTHF / Water | 5-8 h | 85-90% | Environmentally preferred solvent.[16] Reaction may be slightly slower due to lower boiling point and different phase properties. |
Interpretation: The superior performance of Dioxane/Water is attributed to its ability to create a more homogeneous reaction mixture, facilitating efficient interaction between all components. The Toluene/Water system is also highly effective, but its efficiency relies heavily on the rate of mass transfer between the two phases. The 2-MeTHF/Water system provides a very good yield with a significantly improved environmental and safety profile, making it an excellent choice for process development and scale-up, even if it requires a slightly longer reaction time.
Section 5: Troubleshooting and Advanced Considerations
-
Low or No Conversion: This can result from insufficient degassing (leading to catalyst oxidation), inactive catalyst, or an inappropriate base/solvent combination. Ensure the base is soluble or can be effectively transferred to the organic phase.
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic. It is often exacerbated by excessive water, high temperatures, or prolonged reaction times.[20] If this is observed, reducing the amount of water or the reaction temperature may be beneficial.
-
Homocoupling of Boronic Ester: This side product arises from the coupling of two boronic ester molecules. It is often promoted by the presence of oxygen. Thorough degassing is the primary preventative measure.
Conclusion
The solvent is a powerful tool for controlling the outcome of the Suzuki-Miyaura cross-coupling. Its influence extends from the fundamental kinetics of the catalytic cycle to the practical considerations of reaction workup and environmental impact. For the coupling of electron-rich arylboronic esters like this compound, a biphasic mixture of an organic solvent and water is typically optimal. While traditional solvents like toluene and dioxane deliver excellent yields, modern, greener alternatives such as 2-MeTHF offer a compelling balance of efficiency and sustainability. By understanding the mechanistic role of the solvent and systematically evaluating different systems, researchers can unlock the full potential of this vital synthetic transformation.
References
- BenchChem. (2025). The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Sigman, M. S., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Garg, N. K., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Retrieved from [Link]
- Hajipour, A. R., et al. (2018). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research.
-
Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. Retrieved from [Link]
-
Acevedo, O., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Retrieved from [Link]
-
Garg, N. K., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Retrieved from [Link]
-
Köhler, K., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur?. PubMed. Retrieved from [Link]
- INOVATUS JOURNALS. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
- Sain, S., et al. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Semantic Scholar.
- Sci-Hub. (n.d.).
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. Retrieved from [Link]
- Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
-
ACS Publications. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ACS Publications. Retrieved from [Link]
- ResearchGate. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis | Request PDF.
- ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
- Quora. (2023).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- BenchChem. (2025).
- ResearchGate. (2025). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?.
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Retrieved from [Link]
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reac- tion a.
- R Discovery. (2017).
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a.
-
Hall, D. G., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
- ChemRxiv. (n.d.).
- Sarpong, R., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a.
- BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. BenchChem.
Sources
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- 14. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
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- 16. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Application of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of Aryl Boronate Esters in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for modular and efficient synthetic methodologies is paramount. Among the myriad of chemical tools available, organoboron compounds, particularly boronic acids and their pinacol esters, have emerged as indispensable building blocks.[1] Their stability, low toxicity, and versatile reactivity make them ideal reagents for the construction of complex molecular architectures.[1] This guide focuses on a specific yet highly valuable reagent, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane , and its application in medicinal chemistry, primarily through the lens of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The inherent value of this reagent lies in the 4-propoxyphenyl moiety it carries. This structural motif is present in a number of biologically active molecules and approved pharmaceuticals. The propoxy group can enhance lipophilicity, modulate metabolic stability, and engage in favorable hydrophobic interactions within protein binding pockets, thereby influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The pinacol ester of the corresponding boronic acid provides a stable, crystalline, and easily handleable solid, surmounting some of the challenges associated with free boronic acids, such as trimerization and protodeboronation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of its application, provide detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions, and present a case study on its role in the synthesis of a marketed pharmaceutical agent.
Core Principles: Why Choose this compound?
The selection of a building block in a drug discovery campaign is a decision guided by several critical factors. This compound offers a compelling combination of chemical and strategic advantages:
-
Synthetic Tractability: The pinacol ester provides a stable and reliable source of the 4-propoxyphenyl nucleophile for palladium-catalyzed cross-coupling reactions. This stability allows for a wider range of reaction conditions to be explored and often leads to higher yields and cleaner reaction profiles compared to the corresponding boronic acid.
-
Modularity and Diversity: The Suzuki-Miyaura reaction is renowned for its exceptional functional group tolerance.[2] This allows for the coupling of the 4-propoxyphenyl moiety to a diverse array of (hetero)aryl halides and triflates, enabling the rapid generation of libraries of novel compounds for structure-activity relationship (SAR) studies.
-
Pharmacological Relevance: The 4-propoxyphenyl group is a privileged scaffold in medicinal chemistry. Its presence can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves an organoboron species (such as our title compound), a halide or triflate, a palladium catalyst, and a base. The catalytic cycle is a well-studied and elegant sequence of elementary steps:
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronate ester (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester, making it more nucleophilic.
-
Reductive Elimination: The two organic fragments on the palladium center (R and Ar') couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with (hetero)aryl halides. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of the title boronate ester with a variety of aryl and heteroaryl bromides.
Materials and Reagents:
| Reagent/Material | Typical Supplier | Purity/Grade |
| This compound | Commercial | >95% |
| (Hetero)aryl bromide | Commercial | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercial | >98% |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous |
| 1,4-Dioxane | Commercial | Anhydrous, >99.8% |
| Deionized Water | In-house | N/A |
| Diethyl ether or Ethyl acetate | Commercial | ACS Grade |
| Brine (saturated NaCl solution) | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercial | Anhydrous |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, combine the (hetero)aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction).
-
Reaction: Seal the flask or vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or diethyl ether and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Microwave-Assisted Protocol for Accelerated Coupling
For high-throughput synthesis or for challenging substrates, microwave irradiation can significantly reduce reaction times.[3]
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the (hetero)aryl chloride or bromide (1.0 equiv), this compound (1.5 equiv), and a suitable base such as potassium phosphate (K₃PO₄) (3.0 equiv).
-
Catalyst and Solvent: Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more active pre-catalyst.[2] Add a suitable solvent, often 1,4-dioxane/water (10:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.
Case Study: The Synthesis of Mirodenafil
Mirodenafil is a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Its chemical structure features a core pyrrolo[3,2-d]pyrimidine scaffold with a 2-(4-propoxyphenyl) substituent. The synthesis of this key structural feature is an excellent application of the Suzuki-Miyaura cross-coupling reaction, where this compound is a logical and efficient coupling partner.
Figure 2: Retrosynthetic approach for Mirodenafil synthesis.
While the proprietary industrial synthesis of Mirodenafil is not fully disclosed in the public domain, the key carbon-carbon bond formation between the pyrrolopyrimidine core and the 4-propoxyphenyl moiety is readily achieved via a Suzuki-Miyaura coupling. The heterocyclic partner would be a halogenated (e.g., chlorinated or brominated) pyrrolopyrimidine derivative.
Hypothetical Synthetic Step based on established chemistry:
A 2-chloro-pyrrolopyrimidine intermediate would be coupled with this compound using a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system for heteroaryl chlorides), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water or DMF). This reaction would furnish the key intermediate, which would then be further functionalized to yield Mirodenafil.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[5] The pinacol ester is generally stable to air and moisture at room temperature for extended periods, which is a significant advantage over the corresponding boronic acid.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its stability, ease of handling, and reactivity in the robust and highly tolerant Suzuki-Miyaura cross-coupling reaction make it an ideal choice for the introduction of the pharmacologically relevant 4-propoxyphenyl moiety. The protocols and case study presented in this guide demonstrate its practical utility in the synthesis of complex drug-like molecules. As the demand for efficient and modular synthetic strategies in drug discovery continues to grow, the importance of well-designed boronate esters like the one discussed herein will undoubtedly increase, enabling the rapid exploration of chemical space and the development of new therapeutic agents.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Fisher Scientific. (2025). Safety Data Sheet: Allylboronic acid pinacol ester.
- Gelest Inc. (2015). Safety Data Sheet: Allylboronic acid pinacol ester.
- Google Patents. (n.d.). WO2014027981A2 - Effervescent tablet formulations of dapoxetine and a pde5 inhibitor.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Palladium-Catalyzed Protodeborylation of Arylboronic Acids.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl Chlorides and Triflates. Journal of the American Chemical Society, 132(40), 14073–14075.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts: A Perfect Combination for Suzuki-Miyaura Coupling. Accounts of Chemical Research, 45(6), 842–853.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Hall, D. G. (Ed.). (2011).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with a single reagent. Journal of the American Chemical Society, 131(20), 6961–6963.
- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327.
- Sharif, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5036.
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PubChem. (n.d.). Mirodenafil. Retrieved from [Link]
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New Drug Approvals. (n.d.). Mirodenafil. Retrieved from [Link]
- Sigma-Aldrich. (2022). Safety Data Sheet: Thiophene-2-boronic acid pinacol ester.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester.
- Apollo Scientific. (n.d.). Safety Data Sheet: Vinylboronic acid, pinacol ester.
- Ghavre, M., et al. (2013).
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Tyrell, J. H., & Wills, M. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 11(48), 8349–8357.
- Aarhus, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5731.
- Hussain, M., et al. (2011). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2011(22), 4161-4170.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 499-506.
- Wiberg, J. B. A., et al. (2018). Palladium-Catalyzed Suzuki-Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals. Organic Letters, 20(24), 7848–7852.
- Zhang, L., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(16), 3732–3735.
- Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(1), 254-266.
- Gangjee, A., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(2), 924-935.
- Aarhus, R., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(1), 254-272.
- Yin, W., et al. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 24(17), 3144.
- Herrera-Mayorga, C., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. International Journal of Molecular Sciences, 24(15), 12108.
- Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2639.
Sources
Application Notes and Protocols for 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane as a key building block in the synthesis of advanced organic electronic materials. We will delve into the causality behind its use, particularly in the context of Suzuki-Miyaura cross-coupling reactions to create high-performance conjugated polymers. This document will furnish detailed, field-proven protocols for the synthesis and characterization of a representative fluorene-based copolymer, and discuss its potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Introduction: The Strategic Importance of Boronic Esters in Organic Electronics
The advancement of organic electronics hinges on the precise engineering of molecular structures to control their optoelectronic properties. Boronic acid pinacol esters, such as this compound, have emerged as indispensable reagents in this field. Their stability, tolerance to a wide range of functional groups, and high reactivity in palladium-catalyzed cross-coupling reactions make them ideal for the synthesis of well-defined conjugated polymers.[1][2]
The subject of this guide, this compound, offers a unique combination of a reactive boronic ester for polymerization and a 4-propoxy-phenyl substituent. The propoxy group is a critical design element, as the alkyl chain enhances the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing of large-area electronic devices. Furthermore, the electron-donating nature of the alkoxy group can influence the electronic energy levels (HOMO/LUMO) of the final polymer, thereby tuning its charge transport and light-emitting properties.
Core Application: Suzuki-Miyaura Cross-Coupling Polymerization
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis and is particularly powerful for creating the alternating donor-acceptor architectures prevalent in high-performance organic semiconductors. The general mechanism involves the reaction of an organoborane compound (the boronic ester) with an organohalide in the presence of a palladium catalyst and a base.
Figure 1: Simplified workflow of the Suzuki-Miyaura cross-coupling polymerization.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized to synthesize a high-performance conjugated polymer for organic electronic applications.
Synthesis of a Representative Copolymer: Poly[(9,9-dioctylfluorene)-alt-(4-propoxyphenyl)] (PFO-PP)
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 4-propoxyphenyl units. This type of fluorene-based copolymer is known for its blue light emission and good charge transport properties.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Aliquat® 336 (phase transfer catalyst)
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Deionized water
Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, add 2,7-dibromo-9,9-dioctylfluorene (1 mmol), this compound (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous toluene (12 mL) and a 2 M aqueous solution of potassium carbonate (8 mL) to the flask. Add a few drops of Aliquat® 336 as a phase transfer catalyst.
-
Polymerization: Seal the flask and remove it from the glovebox. Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 48 hours.
-
End-capping: To ensure termination of the polymer chains, add a small amount of bromobenzene (excess) and continue stirring for 2 hours. Then, add a small amount of phenylboronic acid (excess) and stir for another 2 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate.
-
Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with deionized water, methanol, and acetone to remove residual catalyst and oligomers.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove low molecular weight fractions. Then, extract the polymer with chloroform.
-
Final Precipitation and Drying: Concentrate the chloroform solution and precipitate the polymer again in methanol. Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Characterization of the Synthesized Polymer
A thorough characterization of the synthesized polymer is essential to validate its structure and properties.
| Technique | Purpose | Expected Results for PFO-PP |
| ¹H NMR | Structural verification | Peaks corresponding to the aromatic protons of the fluorene and propoxyphenyl units, as well as the aliphatic protons of the octyl and propoxy chains. |
| GPC | Molecular weight determination | A number-average molecular weight (Mn) in the range of 10-50 kDa with a polydispersity index (PDI) of 1.5-2.5 is typical for Suzuki polymerization. |
| UV-Vis Spectroscopy | Optical properties | An absorption maximum (λ_max) in the range of 380-400 nm in solution, corresponding to the π-π* transition of the conjugated backbone. |
| Photoluminescence (PL) | Emission properties | A blue emission peak in the range of 420-450 nm in solution. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High thermal stability with a decomposition temperature (Td) above 350 °C. |
| Cyclic Voltammetry (CV) | Electronic energy levels | Reversible oxidation waves from which the HOMO level can be estimated. The LUMO level can be calculated from the HOMO level and the optical bandgap. |
Applications in Organic Electronic Devices
The properties of polymers derived from this compound make them promising candidates for various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Fluorene-based copolymers are excellent blue-light emitters. A polymer like PFO-PP can be used as the emissive layer in an OLED.
Figure 2: A typical multilayer OLED device structure incorporating a polymer derived from the target monomer.
A device with PFO-PP as the emissive layer is expected to exhibit bright blue emission with good efficiency. The propoxy side chains would aid in forming uniform thin films, which is critical for device performance.
Organic Photovoltaics (OPVs)
In OPVs, polymers derived from this compound can act as the electron donor material when blended with a suitable fullerene or non-fullerene acceptor. The energy levels of the polymer, tunable via the choice of comonomer, are critical for efficient charge separation at the donor-acceptor interface. The good solubility imparted by the propoxy groups is advantageous for creating the desired bulk heterojunction morphology.
Organic Field-Effect Transistors (OFETs)
The charge-transporting properties of these polymers make them suitable for the active channel material in OFETs. The degree of intermolecular packing and ordering in the solid state, influenced by the side chains, will significantly impact the charge carrier mobility. The propoxy groups can help to control this packing, potentially leading to high-performance transistors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced organic electronic materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the creation of a wide range of conjugated polymers with tunable properties. The propoxy substituent provides a crucial handle for controlling solubility and electronic characteristics. The protocols and data presented in this guide, based on established principles and analogous systems, provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLEDs, OPVs, and OFETs.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Friend, R. H., Gymer, R. W., Holmes, A. B., Burroughes, J. H., Marks, R. N., Taliani, C., ... & Heeger, A. J. (1999). Electroluminescence in conjugated polymers. Nature, 397(6715), 121–128. [Link]
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Brabec, C. J., Sariciftci, N. S., & Hummelen, J. C. (2001). Plastic solar cells. Advanced Functional Materials, 11(1), 15-26. [Link]
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Sirringhaus, H. (2005). Device physics of solution-processed organic field-effect transistors. Advanced Materials, 17(20), 2411-2425. [Link]
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Lee, J., & Cho, K. (2011). Recent progress in conjugated polymer electrets for organic non-volatile memory devices. Journal of Materials Chemistry, 21(38), 14513-14524. [Link]
-
Chen, J., & Cao, Y. (2009). Development of novel conjugated polymers for high-efficiency white light-emitting diodes. Accounts of Chemical Research, 42(11), 1709-1718. [Link]
-
Facchetti, A. (2007). Semiconductors for organic transistors. Materials Today, 10(3), 28-37. [Link]
-
Thompson, B. C., & Fréchet, J. M. J. (2008). Polymer-fullerene composite solar cells. Angewandte Chemie International Edition, 47(1), 58-77. [Link]
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Peet, J., Kim, J. Y., Coates, N. E., Ma, W. L., Moses, D., Heeger, A. J., & Bazan, G. C. (2007). Efficiency enhancement in polymer solar cells by annealing with solvent vapor. Nature materials, 6(7), 497-500. [Link]
-
Matar, Z., et al. (2024). Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. International Journal of Molecular Sciences, 25(9), 5000. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Propoxyphenylboronic Acid Pinacol Ester
Introduction: The Strategic Importance of the 4-Propoxy-Biphenyl Moiety in Modern Drug Discovery
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets.[1] The introduction of an alkoxy group, such as a propoxy substituent, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.[3] Specifically, the 4-propoxy-biphenyl moiety is a key component in a variety of therapeutic agents, contributing to enhanced potency and favorable pharmacokinetic profiles.[3][4]
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the synthesis of biaryl compounds.[5][6] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic organoboron reagents.[6] Among these, boronic acid pinacol esters, such as 4-propoxyphenylboronic acid pinacol ester, are often preferred over free boronic acids due to their enhanced stability, improved solubility in organic solvents, and ease of handling and purification.[5][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-propoxyphenylboronic acid pinacol ester in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer detailed and validated experimental protocols, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, 4-propoxyphenylboronic acid pinacol ester) transfers its organic group to the palladium center, displacing the halide. The base is critical for activating the boronic ester, forming a more nucleophilic "ate" complex that facilitates this transfer.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with 4-Propoxyphenylboronic Acid Pinacol Ester
This protocol provides a robust starting point for the coupling of various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Propoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), 4-propoxyphenylboronic acid pinacol ester (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-propoxy-biphenyl derivative.
Data Summary: Typical Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling with 4-propoxyphenylboronic acid pinacol ester. Yields are highly dependent on the specific aryl halide used.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | Aryl Bromide or Iodide | Aryl chlorides are less reactive and may require more active catalyst systems. |
| Boronic Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% loading is typical. PdCl₂(dppf) is often effective for a broader range of substrates. |
| Ligand | PPh₃, SPhos, XPhos | Buchwald-Hartwig ligands (SPhos, XPhos) can be beneficial for challenging couplings.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield.[10] |
| Solvent System | Toluene/Water, Dioxane/Water, DMF | A biphasic system with water is often used to dissolve the inorganic base. |
| Temperature | 60 - 110 °C | Higher temperatures may be required for less reactive aryl halides. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 70 - 95% | Highly substrate-dependent. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of the reaction mixture. Use a fresh, high-quality palladium catalyst. |
| Poorly soluble reagents | Try a different solvent system (e.g., DMF, dioxane). Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). | |
| Insufficiently active base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Protodeboronation | Presence of excess water or acid | Minimize the amount of water in the reaction. Use anhydrous solvents if necessary. Ensure the base is not acidic. |
| High reaction temperature | Run the reaction at a lower temperature for a longer period. | |
| Homocoupling of Boronic Ester | Presence of oxygen | Thoroughly degas the reaction mixture. Maintain a positive pressure of inert gas. |
| Difficult Purification | Formation of byproducts | Optimize the stoichiometry of the reactants. Screen different catalyst/ligand combinations to improve selectivity. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 4-propoxyphenylboronic acid pinacol ester is a highly effective and versatile method for the synthesis of valuable 4-propoxy-biphenyl derivatives. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutic agents and advanced materials.
References
-
Lesuisse, D., et al. (2001). Biphenyls as surrogates of the steroidal backbone. Part 1: synthesis and estrogen receptor affinity of an original series of polysubstituted biphenyls. Bioorganic & Medicinal Chemistry Letters, 11(13), 1709-12. [Link]
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Jain, Z. J., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Saudi Pharmaceutical Journal, 22(4), 283-301. [Link]
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Spencer, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7897-7918. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Li, G., et al. (2021). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
-
Caron, S., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(4), 679-682. [Link]
-
Maddila, S., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 194-201. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Cazin, C. S. J. (Ed.). (2018). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14755-14781. [Link]
-
El-Sayed, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18568-18591. [Link]
-
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 143-148. [Link]
-
Chauhan, K. R., et al. (2000). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. Toxicology and Applied Pharmacology, 162(1), 10-21. [Link]
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Oshima, T., et al. (2023). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 71(4), 327-335. [Link]
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Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles supported on magnetic Fe3O4 nanoparticles modified with agarose. ResearchGate. [Link]
-
Sharma, P., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2327-2340. [Link]
-
Jin, Z., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. ACS Chemical Neuroscience, 12(21), 4069-4085. [Link]
-
Li, X., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(11), 7413-7435. [Link]
- Wang, Y., et al. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Kumar, A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1679-1703. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11163-11175. [Link]
-
Ye, Y., et al. (2020). Achieving structural diversity using the perpendicular conformation of alpha-substituted phenylcyclopropanes to mimic the bioactive conformation of ortho-substituted biphenyl P4 moieties: Discovery of novel, highly potent inhibitors of Factor Xa. Bioorganic & Medicinal Chemistry Letters, 30(21), 127506. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Introduction: The Strategic Importance of Biaryl Moieties
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2][3] The resulting biaryl structures are prevalent in a vast array of bioactive natural products, pharmaceuticals, and advanced materials.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling various aryl halides with 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane . This specific boronic ester is a valuable building block, introducing the 4-propoxyphenyl moiety, a common feature in pharmacologically active compounds. Pinacol esters, such as the one highlighted here, offer enhanced stability and ease of handling compared to their corresponding boronic acids, making them ideal for a wide range of synthetic applications.[1][4][5]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend: I > Br > Cl.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic ester (Ar'-B(OR)2) is transferred to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. The base is crucial for activating the boronic ester, forming a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Reaction Parameters and Their Influence
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is critical for achieving high yields and reaction efficiency.
-
Palladium Precatalysts: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf). Pd(II) precatalysts require in situ reduction to the active Pd(0) species.
-
Phosphine Ligands: Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity, particularly for less reactive aryl chlorides. Examples include tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and various biarylphosphine ligands like SPhos and XPhos.
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic ester, facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).
-
Base Strength and Solubility: The strength and solubility of the base are important considerations. Stronger bases can sometimes lead to side reactions, while the solubility of the base can influence the reaction kinetics, especially in biphasic solvent systems.
Solvent System
The solvent system must be chosen to ensure adequate solubility of the reactants, catalyst, and base. Both single-solvent and biphasic systems are commonly employed.
-
Aprotic Solvents: Toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.
-
Protic Solvents: Alcohols and water are often used as co-solvents, particularly to dissolve inorganic bases. Aqueous conditions can also accelerate the reaction.
-
Biphasic Systems: Mixtures such as toluene/water or dioxane/water are very common and often provide excellent results. Vigorous stirring is essential in these systems to ensure efficient mixing of the two phases.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of aryl halides with this compound. Optimization may be required for specific substrates.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive and may require a more active catalyst system and stronger base.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Comparative Reaction Conditions and Expected Outcomes
The following table summarizes recommended starting conditions for the coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| Aryl Iodide (Ar-I) | ||||||
| 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 2-4 | Excellent |
| 4-Iodonitrobenzene | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 80 | 1-3 | Excellent |
| 1-Iodonaphthalene | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 4-6 | Very Good |
| Aryl Bromide (Ar-Br) | ||||||
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 90 | 6-12 | Very Good |
| 4-Bromonitrobenzene | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 90 | 4-8 | Excellent |
| 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (8) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 8-16 | Good |
| Aryl Chloride (Ar-Cl) | ||||||
| 4-Chloroanisole | Pd₂(dba)₃ (2) / SPhos (8) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 12-24 | Moderate to Good |
| 4-Chloronitrobenzene | Pd₂(dba)₃ (2) / XPhos (8) | K₃PO₄ (3) | Toluene | 110 | 8-16 | Very Good |
| 2-Chloropyridine | Pd₂(dba)₃ (2) / RuPhos (8) | Cs₂CO₃ (3) | t-Amyl alcohol | 110 | 16-24 | Moderate |
Note: The expected yields are categorized as follows: Excellent (>90%), Very Good (80-90%), Good (60-80%), Moderate (40-60%). These are estimates, and actual yields may vary depending on the specific substrate and reaction scale.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents | - Use a fresh batch of catalyst and ligands.- Ensure thorough degassing of all solvents.- Purify starting materials if necessary. |
| Protodeboronation | - Presence of water with a strong base- High reaction temperature | - Use anhydrous conditions with a milder base (e.g., KF).- Lower the reaction temperature and extend the reaction time.- Use a 1:1 stoichiometry of the coupling partners. |
| Homocoupling of Boronic Ester | - Presence of oxygen- Pd(II) precatalyst without efficient reduction | - Ensure the reaction is run under a strict inert atmosphere.- Add a small amount of a reducing agent if using a Pd(II) source. |
| Difficulty with Aryl Chlorides | - Low reactivity of the C-Cl bond | - Use a more electron-rich and bulky ligand (e.g., Buchwald-type ligands).- Employ a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound with a diverse range of aryl halides is a robust and versatile method for the synthesis of valuable biaryl compounds. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in Suzuki coupling reactions utilizing 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. As a boronic ester with an electron-donating propoxy group, this reagent presents unique considerations that will be addressed in detail. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you diagnose and resolve common issues, thereby enhancing your reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. Begin by evaluating the following critical parameters:
-
Catalyst Activity: The palladium catalyst, specifically the Pd(0) species, is the heart of the reaction. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and phosphine ligand are from a reliable supplier and have been stored correctly to prevent degradation.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of undesirable homocoupling byproducts. It is imperative that your solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the this compound. Boronic esters can degrade over time, particularly when exposed to moisture and air.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the success of the reaction. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of your starting materials or product.
Q2: I am observing a significant amount of 4-propoxyphenol as a byproduct. What is causing this, and how can I minimize it?
A2: The formation of 4-propoxyphenol is likely due to protodeboronation, a common side reaction where the boronic ester group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich arylboronic esters like the one you are using.[1][2] The presence of water and a strong base can accelerate this process.[3] To mitigate protodeboronation:
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use a Milder Base: Strong bases in aqueous media can promote protodeboronation. Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).
Q3: Can I use this compound directly, or should I convert it to the boronic acid first?
A3: this compound, a pinacol ester, is generally more stable and easier to handle than its corresponding boronic acid.[4] It can be used directly in the Suzuki coupling reaction. In many cases, the reaction conditions, particularly the presence of a base and trace water, will facilitate the in situ hydrolysis to the active boronic acid or promote direct transmetalation from the boronic ester.[1] Using the pinacol ester can be advantageous as it can slowly release the boronic acid, minimizing its concentration and thus reducing the likelihood of side reactions like protodeboronation.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential issues and their solutions, organized by the symptoms you might be observing in your reaction.
Symptom 1: No Reaction or Very Low Conversion of Starting Materials
If your starting materials remain largely unreacted, it is likely an issue with the fundamental components of your reaction.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species is not being generated or is rapidly decomposing. This can be due to poor quality precatalyst, ligand degradation, or insufficient reduction of a Pd(II) source. | Perform a catalyst activity test with a known, reliable reaction. Consider using a more robust, air-stable precatalyst such as a Buchwald palladacycle. Ensure your phosphine ligand has not been oxidized. |
| Inadequate Degassing | Residual oxygen in the solvent or reaction vessel is deactivating the catalyst. | Use a robust degassing method such as freeze-pump-thaw (at least three cycles) or sparging with a fine stream of inert gas for an extended period (20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Reagent Quality | Impurities in the boronic ester or aryl halide can inhibit the reaction. The boronic ester may have partially hydrolyzed or degraded during storage. | Purify the this compound by recrystallization or chromatography on boric acid-treated silica gel. Ensure your aryl halide is pure. |
| Incorrect Base or Solvent | The chosen base may not be strong enough to promote transmetalation, or the solvent may not be appropriate for the chosen catalyst system and substrates. | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The optimal combination is often substrate-dependent. |
Symptom 2: Formation of Significant Side Products
The presence of side products indicates that while your catalyst is active, competing reaction pathways are occurring.
| Side Product Observed | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Ester (Biaryl of 4-propoxyphenyl) | This is often caused by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic ester. | Rigorously exclude oxygen from your reaction. Ensure all reagents and solvents are thoroughly degassed. |
| Protodeboronation (4-propoxyphenol) | As discussed in the FAQs, this is due to the reaction of the electron-rich boronic ester with a proton source, often catalyzed by the base.[2] | Switch to anhydrous conditions. Use a milder base (e.g., KF, K₂CO₃). Consider converting the boronic ester to a more stable potassium trifluoroborate salt. |
| Dehalogenation of Aryl Halide | The aryl halide is being reduced instead of coupled. This can occur if there is a hydride source in the reaction mixture. | Ensure your solvents are free of potential hydride sources (e.g., alcohols used as stabilizers). Some ligands can also promote this side reaction. |
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.
-
Seal the vessel with a septum and purge with inert gas.
-
Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of this compound by Recrystallization
This general procedure can be adapted to purify your boronic ester if impurities are suspected.
Materials:
-
Crude this compound
-
A suitable solvent system for recrystallization (e.g., hexanes, or a mixture of hexanes and a slightly more polar solvent like ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude boronic ester in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent or solvent mixture.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
References
-
Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews. Retrieved January 20, 2026, from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
The influence of water on the solid‐phase Suzuki–Miyaura reaction. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Retrieved January 20, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 20, 2026, from [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions. Retrieved January 20, 2026, from [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 20, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 20, 2026, from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023). Reddit. Retrieved January 20, 2026, from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. Retrieved January 20, 2026, from [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. (n.d.). University of Bristol. Retrieved January 20, 2026, from [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2020). Dalton Transactions. Retrieved January 20, 2026, from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Org. Synth. 2005, 82, 80. (2005). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2008). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. (2022). TSpace. Retrieved January 20, 2026, from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: A Guide to Preventing Protodeboronation of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Welcome to the technical support center for researchers utilizing 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired protodeboronation of this versatile reagent. Our goal is to equip you with the mechanistic understanding and practical protocols required to maximize the yield of your desired cross-coupling products and minimize byproduct formation.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common queries regarding the stability and handling of aryl pinacol boronic esters.
Q1: What is protodeboronation and why is it a significant problem in my reaction?
Protodeboronation is a chemical process where the carbon-boron bond in an organoborane compound is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of your specific reagent, this compound, this side reaction converts your valuable coupling partner into the simple byproduct, propoxybenzene. This process consumes your starting material, reduces the yield of your target molecule, and introduces an impurity that can complicate purification.[1]
Q2: I thought pinacol esters were designed to be stable. Why is my compound still undergoing protodeboronation?
This is a crucial point of nuance in boronic acid chemistry. While esterification of a boronic acid, particularly with pinacol, does confer greater stability against protodeboronation compared to the free boronic acid, this protection is not absolute.[3][4][5] The stability of pinacol esters stems from the formation of a less strained five-membered ring and steric hindrance provided by the methyl groups.[4]
However, under the basic, often aqueous, conditions of Suzuki-Miyaura cross-coupling, two primary pathways for protodeboronation still exist:
-
Direct Protodeboronation: The pinacol boronate ester itself can be attacked, leading directly to the byproduct.
-
Pre-hydrolytic Protodeboronation: The ester can first be hydrolyzed to the corresponding 4-propoxyphenylboronic acid. This free boronic acid is significantly more susceptible to protodeboronation, and its degradation becomes a dominant component of the overall side reaction.[3][4][6]
Recent kinetic studies have revealed that for many systems, this pre-hydrolytic pathway is a key contributor to the overall rate of protodeboronation.[3][4]
Q3: What are the key experimental factors that accelerate protodeboronation?
The propensity for protodeboronation is highly dependent on your reaction conditions. Understanding these factors is the first step toward mitigating the issue. The most critical parameters are summarized in the table below.
| Factor | Impact on Protodeboronation | Rationale & Causality |
| Base Strength & Type | High Impact | Strong bases (e.g., NaOH, KOH) and high pH dramatically accelerate protodeboronation by promoting the formation of the more reactive tetrahedral boronate anion (Ar-B(pin)(OH)⁻).[1][3][7] |
| Presence of Water | High Impact | Water acts as a proton source for the C-B bond cleavage and, critically, facilitates the hydrolysis of the stable pinacol ester to the more reactive boronic acid.[1] |
| Temperature | Medium Impact | Higher reaction temperatures increase the rate of all reactions, including the undesired protodeboronation pathway.[8] |
| Reaction Time | Medium Impact | Prolonged exposure to basic and/or aqueous conditions increases the extent of reagent decomposition. |
| Catalyst Efficiency | Indirect Impact | An inefficient catalyst system that leads to a slow cross-coupling reaction allows more time for the competing protodeboronation side reaction to occur.[1] |
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving issues related to low yields and byproduct formation.
Issue: My Suzuki-Miyaura coupling reaction shows low conversion of starting materials and significant formation of propoxybenzene, confirmed by GC/LC-MS.
-
Initial Diagnosis: The rate of protodeboronation is competitive with or exceeding the rate of your desired Suzuki-Miyaura cross-coupling.
-
Root Cause Analysis: As illustrated below, your starting boronic ester is being partitioned between two competing catalytic cycles. The goal is to kinetically favor the productive cross-coupling pathway over the degradative protodeboronation pathway.
Caption: Competing reaction pathways for the boronic ester.
Recommended Solutions
The most robust strategy to suppress protodeboronation is to eliminate water, which is a key ingredient for both the hydrolysis of the ester and the final protonolysis step.[9][10] This requires switching from common aqueous base systems (like Na₂CO₃ or K₂CO₃ in water/dioxane) to a completely anhydrous protocol.
Core Principle: By using a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in an anhydrous aprotic solvent, you prevent the pre-hydrolytic pathway and minimize the availability of protons, thus shutting down the major routes of protodeboronation.[9][10][11]
A detailed, step-by-step protocol for this method is provided in Section 3.
If transitioning to a fully anhydrous system is not feasible, significant improvements can be made by carefully optimizing your existing protocol.
-
Change Your Base: Switch from strong bases (NaOH, KOH) or even sodium carbonate to milder, less nucleophilic bases.
-
Recommendation: Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective in the Suzuki coupling's transmetalation step but are less aggressive in promoting ester hydrolysis and protodeboronation.
-
-
Minimize Water Content: While some water may be necessary for certain systems, reduce the ratio of water in your solvent mixture.
-
Recommendation: Instead of a 5:1 Dioxane:H₂O mixture, try a 10:1 or even 20:1 ratio. Ensure the solvent is thoroughly degassed to remove oxygen, which can also degrade the catalyst and boronic ester.
-
-
Lower the Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for efficient cross-coupling.
-
Recommendation: If you are running the reaction at 100 °C, attempt it at 80 °C or even 60 °C. Monitor progress by TLC or LC-MS; a longer reaction time at a lower temperature is often preferable to a fast reaction at a high temperature that causes significant decomposition.
-
-
Use a High-Activity Catalyst System: Ensure the rate of cross-coupling is as fast as possible.
-
Recommendation: Employ modern, highly active catalyst systems (e.g., a G3 or G4 Pd-precatalyst with a bulky biarylphosphine ligand like SPhos or XPhos). These systems can achieve high turnover rates, ensuring the boronic ester is consumed in the productive cycle before it has time to decompose.[1]
-
Section 3: Key Experimental Protocols
Protocol 1: Anhydrous Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is designed to be a starting point for the cross-coupling of this compound under conditions that rigorously exclude water.[9][10]
Reagents & Materials:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Potassium Trimethylsilanolate (TMSOK) (2.0 - 3.0 eq.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or Toluene)
-
Flame-dried glassware, argon or nitrogen atmosphere
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide, this compound, potassium trimethylsilanolate (TMSOK), and the palladium pre-catalyst to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The use of TMSOK and a highly active catalyst often allows for much lower temperatures and shorter reaction times than aqueous methods.[11]
-
Monitoring: Monitor the reaction's progress by TLC, GC, or LC-MS, analyzing for the disappearance of the aryl halide and the formation of the desired product.
-
Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring for Protodeboronation
To effectively troubleshoot, you must accurately quantify the extent of the side reaction.
-
Prepare Standards: Obtain or synthesize authentic samples of your desired product and the propoxybenzene byproduct.
-
Create Calibration Curves: Prepare calibration curves for your starting materials, desired product, and the propoxybenzene byproduct for your chosen analytical method (GC or LC-MS).
-
Time-Point Sampling: During your reaction, carefully take small, quenched aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Analyze these samples to quantify the consumption of starting materials and the formation of both the desired product and the byproduct over time. This data will provide a clear kinetic profile of the competing reactions and allow you to assess the effectiveness of your optimization efforts.
Section 4: A Closer Look at the Mechanism
Understanding the mechanism of base-catalyzed protodeboronation is key to preventing it. The process begins with the activation of the boronic ester by a base, forming a tetrahedral boronate intermediate. From there, the degradation can proceed via two main routes.
Caption: Base-catalyzed protodeboronation pathways for a pinacol ester.
This diagram illustrates that while the direct protodeboronation of the pinacol boronate (k_BE) is relatively slow, the hydrolysis step (k_hyd) can act as a gateway to the much faster protodeboronation of the resulting free boronic acid (k_BA).[3][4] Therefore, preventing hydrolysis is the most effective strategy.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link][3]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link][12]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link][6]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link][4]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link][13]
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link][2]
-
Klíma, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link][14]
-
Kassel, W. S., et al. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. Available at: [Link][15]
-
Thomas, A. A., et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link][9]
-
Klíma, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link][16]
-
Klíma, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link][17]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link][18]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][11]
-
ResearchGate. (2024). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. Available at: [Link][7]
-
ResearchGate. (2018). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. Available at: [Link][10]
-
MDPI. (2023). A Self-Healing Thermoset Epoxy Modulated by Dynamic Boronic Ester for Powder Coating. Available at: [Link][8]
-
American Chemical Society. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link][5]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. metaphactory [semopenalex.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of Suzuki Coupling Products from 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Welcome to the technical support center for the purification of Suzuki coupling products derived from 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond generic protocols to offer insights grounded in reaction mechanisms and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Suzuki coupling reaction with this compound?
A1: The impurity profile of a Suzuki coupling reaction can be complex, but several common byproducts are frequently observed.[1][2] Understanding these impurities is the first step toward a successful purification strategy.
-
Homocoupling Product of the Boronic Ester: You may find the symmetrical biaryl, 4,4'-dipropoxybiphenyl, formed from the coupling of two molecules of the starting boronic ester.[1][3] This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used without complete reduction to Pd(0).[3]
-
Unreacted Starting Materials: Residual this compound and the aryl halide partner are common impurities, especially in cases of incomplete conversion.
-
Protodeboronation Product: The boronic ester can be hydrolyzed to the corresponding boronic acid, which can then undergo protodeboronation to yield propoxybenzene.[1][3] This is more prevalent with heteroaryl boronic acids but can occur with aryl boronic acids under certain conditions.
-
Palladium Residues: Residual palladium catalyst, often appearing as palladium black, can contaminate the crude product.[1]
-
Ligand-Related Impurities: If phosphine-based ligands are used, their oxides (e.g., triphenylphosphine oxide) can be present.
Q2: My TLC plate shows a complex mixture of spots. How can I begin to identify which spot is my desired product?
A2: A well-run TLC is an invaluable diagnostic tool. To deconvolute a complex TLC plate, you should:
-
Spot Reference Standards: On the same TLC plate, spot small amounts of your starting materials: the this compound and your aryl halide. This will help you immediately identify unreacted starting materials in your reaction mixture.
-
Use a UV Lamp: Visualize the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds, including your product and many impurities, will be UV-active.
-
Stain the Plate: Use a visualizing stain to reveal non-UV-active compounds. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.
-
Consider Polarity: The desired biaryl product is typically less polar than the starting boronic acid (if hydrolysis occurs) but may have similar polarity to the starting boronic ester and aryl halide, depending on the coupling partner. The homocoupled byproduct will likely have a polarity very similar to your desired product, often making it the most challenging impurity to separate.
Q3: Is it necessary to perform an aqueous workup? What is its purpose?
A3: Yes, an aqueous workup is a critical first step in the purification process. Its primary purposes are:
-
Removal of Inorganic Salts: The base used in the reaction (e.g., potassium carbonate, cesium carbonate) and any salts formed during the reaction are water-soluble and will be removed into the aqueous phase.
-
Removal of Water-Soluble Organics: Some highly polar organic impurities may also partition into the aqueous layer.
-
Quenching the Reaction: The addition of water or an aqueous solution effectively stops the catalytic cycle.
A typical workup involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water or brine.
Troubleshooting Guides
Guide 1: The Persistent Homocoupling Byproduct
Issue: After standard workup and extraction, my NMR spectrum shows signals corresponding to both my desired biaryl product and the symmetrical 4,4'-dipropoxybiphenyl homocoupling byproduct. These are often difficult to separate by column chromatography due to their similar polarities.
Root Cause Analysis: Homocoupling of boronic acids or esters is often a result of Pd(II) species in the reaction mixture, which can arise from an inefficient reduction of a Pd(II) precatalyst or the introduction of oxygen.[3][4]
Solutions:
-
Prevention during Reaction Setup:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before adding the palladium catalyst to minimize dissolved oxygen.[4] A common method is to bubble an inert gas like argon or nitrogen through the solvent for 20-30 minutes.
-
Use of a Pd(0) Source: While often less air-stable, using a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes reduce the incidence of homocoupling compared to Pd(II) sources like Pd(OAc)₂.
-
-
Purification Strategies:
-
Recrystallization: If your desired product is a solid, recrystallization is a powerful technique for separating it from the often more soluble homocoupling byproduct.[5][6] Experiment with different solvent systems, such as hexanes/ethyl acetate or methanol/water.
-
Optimized Flash Chromatography:
-
Solvent System: Use a less polar solvent system to increase the separation between your product and the slightly less polar homocoupling byproduct. A shallow gradient elution can be very effective.
-
High-Resolution Silica: Employing a smaller particle size silica gel can provide better resolution.
-
-
Guide 2: Removing Unreacted Boronic Ester/Acid
Issue: My crude product is contaminated with a significant amount of unreacted this compound or its hydrolyzed form, 4-propoxyphenylboronic acid.
Root Cause Analysis: This is typically due to an incomplete reaction. However, even with good conversion, an excess of the boronic ester is often used, necessitating its removal.
Solutions:
-
Aqueous Basic Wash: Unreacted boronic acid can be effectively removed by washing the organic layer with an aqueous base, such as 1M NaOH.[7] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase. The pinacol ester is more resistant to this but can be partially hydrolyzed and removed under these conditions.
-
Specialized Scavengers: For challenging cases, silica-based scavengers with diol functionalities can be used to selectively bind and remove boronic acids from the reaction mixture.[8]
-
Chromatography: Boronic acids and their pinacol esters are generally more polar than the desired biaryl product and can usually be separated by standard flash column chromatography.[9]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic) or 1M HCl (if the reaction was basic)
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the layers and remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Adsorb the Crude Product: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and add a small amount of silica gel. Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and generally provides better separation.[9][10]
-
Prepare the Column: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the Sample: Carefully add the dry-loaded sample to the top of the silica gel bed.
-
Elute: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Visualizations
Caption: A general workflow for the purification of Suzuki coupling products.
Caption: Decision tree for addressing common Suzuki coupling impurities.
Quantitative Data Summary
| Impurity Type | Typical Polarity Relative to Product | Recommended Primary Removal Method |
| Homocoupling Byproduct | Very similar, often slightly less polar | Recrystallization or optimized chromatography |
| 4-Propoxyphenylboronic Acid | More polar | Aqueous base wash |
| This compound | More polar | Flash Chromatography |
| Unreacted Aryl Halide | Variable, often similar polarity | Flash Chromatography |
| Palladium Residues | Highly polar / insoluble | Filtration through Celite® or silica plug |
| Phosphine Oxides | More polar | Flash Chromatography |
References
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. ACS Publications. Available at: [Link]
-
A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Identifying and Mitigating Byproducts in Reactions with 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Welcome to the technical support guide for 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. As a key building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, its effective use is paramount for achieving high yields and purity in drug discovery and materials science. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting protocols to address the common challenge of byproduct formation. We will move beyond simple procedural steps to explore the mechanistic origins of these side reactions, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the use of this compound in cross-coupling reactions.
Q1: What are the most common byproducts I should expect when using this compound in a Suzuki-Miyaura coupling?
You should primarily be vigilant for three types of byproducts:
-
Protodeboronation Product: Propoxybenzene, formed by the replacement of the boronic ester group with a hydrogen atom.
-
Homocoupling Product: 4,4'-Dipropoxybiphenyl, resulting from the coupling of two molecules of the boronic ester.
-
Hydrolysis Products: 4-Propoxyphenylboronic acid and pinacol, formed if the ester is cleaved by water.
Q2: My reaction is not proceeding to completion, and I recover most of my starting aryl halide. What is likely happening to my boronic ester reagent?
A common cause for this observation is the premature consumption of the boronic ester via protodeboronation .[1][2] This side reaction effectively removes the active coupling partner from the reaction mixture, stalling the desired catalytic cycle and leaving the aryl halide unreacted. This is particularly prevalent under basic aqueous conditions.[2]
Q3: I have isolated a byproduct with a molecular weight of 242.32 g/mol , corresponding to a dimer of my aryl group. What is this, and why did it form?
This byproduct is 4,4'-dipropoxybiphenyl, the result of homocoupling . This side reaction is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[3][4] It can also occur through alternative mechanisms depending on the specific reaction conditions and substrates.[5][6]
Q4: Why is the purification of my desired product from boron-containing impurities so challenging?
Boronic acids and their pinacol esters can present purification challenges, especially using traditional silica gel chromatography. Boronic acids are often polar and can streak or irreversibly bind to silica.[7] Pinacol esters are less polar but can co-elute with products of similar polarity.[8] This necessitates specialized workup procedures or alternative purification techniques like reverse-phase chromatography or crystallization.[7][9]
Part 2: Troubleshooting Guide: From Observation to Solution
This in-depth guide provides a systematic approach to diagnosing and resolving specific byproduct issues based on experimental observations.
Observation 1: Significant Formation of Propoxybenzene (Ar-H)
-
Probable Cause: Protodeboronation
-
Mechanistic Insight: Protodeboronation is the cleavage of the C–B bond and its replacement by a C–H bond. In the context of Suzuki-Miyaura coupling, which is typically run under basic conditions, this process can be highly competitive. The mechanism can proceed through different pathways, but a key route involves the hydrolysis of the boronic ester to the boronic acid, which then forms a more reactive boronate anion (Ar-B(OH)₃⁻).[2][10] This species can then be protonated by a proton source (like water or alcohol solvents) to yield the undesired Ar-H byproduct. It is a common misconception that boronic esters are universally more stable than their corresponding acids; in many cases, hydrolysis is a rapid precursor to protodeboronation.[1][11]
-
Solutions & Mitigation Strategies:
-
Minimize Water: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure the base is anhydrous.
-
Choice of Base: While a base is necessary for the transmetalation step, its nature is critical. Consider using non-aqueous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF), which are known to be effective while potentially minimizing hydrolysis-dependent side reactions.[12]
-
Solvent System: Avoid protic solvents if possible. Anhydrous ethereal solvents like dioxane or THF are often preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired cross-coupling.
-
Observation 2: Significant Formation of 4,4'-Dipropoxybiphenyl (Ar-Ar)
-
Probable Cause: Homocoupling
-
Mechanistic Insight: The formation of a symmetrical biaryl from the boronic acid partner is a well-known side reaction. A common pathway involves the palladium catalyst. In the presence of an oxidant (most often atmospheric oxygen), Pd(0) can be oxidized to Pd(II). A subsequent transmetalation with two equivalents of the boronic ester, followed by reductive elimination, yields the homocoupled product and regenerates Pd(0).[4]
-
Solutions & Mitigation Strategies:
-
Ensure an Inert Atmosphere: This is the most critical factor. Rigorously degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon or nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Ligand Choice: Some ligand systems are more prone to promoting homocoupling than others. Highly active, electron-rich phosphine ligands can sometimes suppress this side reaction by favoring the main catalytic cycle.
-
Addition of a Mild Reductant: In some systems, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that could initiate the side reaction.[4]
-
Order of Addition: Add the palladium catalyst last to the fully assembled and degassed mixture of substrates, base, and solvent to ensure it immediately enters the desired catalytic cycle.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing the primary causes of byproduct formation.
Caption: Troubleshooting workflow for identifying and resolving common byproducts.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in a Suzuki-Miyaura Coupling
This protocol incorporates best practices to suppress both protodeboronation and homocoupling.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and allow it to cool under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., dioxane or THF). Seal the flask and degas the mixture by sparging with argon for 20-30 minutes. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and a suitable phosphine ligand, or a pre-catalyst like Pd(PPh₃)₄).
-
Reaction: Heat the reaction to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Protocol 2: Extractive Workup to Remove Boronic Acid Impurities
If hydrolysis of the pinacol ester has occurred, the resulting 4-propoxyphenylboronic acid can be removed with a basic wash.
-
Initial Filtration: After the reaction is complete, perform the celite filtration as described in Protocol 1.
-
Organic Phase Collection: Concentrate the filtrate under reduced pressure. Re-dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous base solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will be deprotonated to its anionic boronate salt and partition into the aqueous layer.[13]
-
Separation: Separate the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, now depleted of the boronic acid impurity.
Part 4: Data Summary and Reaction Pathways
Table 1: Summary of Common Byproducts
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Common Cause |
| Propoxybenzene | C₉H₁₂O | 136.19 | Protodeboronation |
| 4,4'-Dipropoxybiphenyl | C₁₈H₂₂O₂ | 270.37 | Homocoupling |
| 4-Propoxyphenylboronic acid | C₉H₁₃BO₃ | 180.01 | Hydrolysis |
Reaction Pathway Diagram
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the primary side reactions.
Caption: The Suzuki cycle versus protodeboronation and homocoupling pathways.
References
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. [Preprint Server]. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]
-
Cox, P. A., et al. (2021). Journal of the American Chemical Society. [Journal Website]. Retrieved from [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Retrieved from [Link]
-
Coombs, J. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2204–2207. [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Anderson, D. R., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(2), 243–247. [Link]
-
Chemistry Stack Exchange. (n.d.). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimization of reaction time for Suzuki coupling with 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Topic: Optimization of Reaction Time for Suzuki Coupling with 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving the boronic ester, this compound. Our goal is to help you reduce reaction times, improve yields, and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is very slow. What is the most common bottleneck in the reaction?
The most common rate-determining step in the Suzuki-Miyaura catalytic cycle is the initial oxidative addition of the palladium(0) catalyst to the organohalide (Ar-X).[1][2][3] This step involves breaking the carbon-halogen bond and forming a new palladium-carbon bond. The efficiency of this step is highly dependent on the nature of the halide (reactivity order: I > OTf > Br > Cl) and the electronic properties of the aryl halide.[3][4] Electron-rich aryl halides, for example, can make oxidative addition less favorable.[5] Therefore, if your reaction is sluggish, the first area to investigate is the combination of your aryl halide and the catalyst system's ability to facilitate this crucial first step.
Q2: What are the top four parameters I should adjust to decrease my reaction time?
To accelerate your reaction, focus on these four interacting variables[6][7]:
-
Catalyst System (Palladium Precatalyst & Ligand): This is often the most critical factor. Using a more active catalyst, particularly a more electron-rich and bulky ligand, can dramatically speed up both oxidative addition and the final reductive elimination step.[4]
-
Base: The base is essential for activating the boronic ester to facilitate the transmetalation step.[8] A stronger or more soluble base can increase the rate, but must be chosen carefully to avoid substrate degradation.
-
Solvent: The solvent system affects the solubility of all components and can influence the stability and reactivity of catalytic intermediates.[9][10]
-
Temperature: Increasing the reaction temperature provides the necessary energy to overcome activation barriers, especially for less reactive substrates like aryl chlorides.
Q3: I'm using a boronic ester instead of a boronic acid. How does this change my optimization strategy?
Using a pinacol boronic ester like this compound offers advantages in stability and purity over many boronic acids.[4] Boronic acids are more susceptible to side reactions like protodeboronation.[4][11] However, boronic esters are generally less reactive. Therefore, your optimization strategy must focus on efficiently activating the ester for the transmetalation step. This often requires a strong base (e.g., K₃PO₄, KOt-Bu) and sometimes the presence of water to hydrolyze the ester in situ to the more reactive boronic acid or to form a highly nucleophilic boronate species.[12][13]
Q4: Is it critical to maintain an inert atmosphere for the reaction?
Absolutely. Maintaining an inert atmosphere (e.g., using argon or nitrogen) is essential.[14] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the catalytic cycle. The presence of oxygen can also promote undesirable side reactions, such as the homocoupling of boronic esters, which complicates purification and reduces the yield of your desired product.[4]
In-Depth Troubleshooting Guide
Issue 1: The reaction shows low to no conversion, even after 24 hours.
This is a common and frustrating issue that typically points to a fundamental problem with one of the core reaction components.
Possible Cause A: Inefficient Catalyst System
The choice of palladium precatalyst and, more importantly, the phosphine ligand is paramount for difficult couplings. Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging or electron-rich aryl halides.
-
Expert Insight: The ligand's role is to stabilize the palladium center and modulate its reactivity. For slow reactions, especially those involving sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich ligands are required.[4] These ligands promote the oxidative addition step and accelerate the final reductive elimination.
-
Troubleshooting Steps:
-
Switch to Biarylphosphine Ligands: Replace Pd(PPh₃)₄ with systems using ligands like XPhos, SPhos, or RuPhos. These are designed for challenging couplings.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can be highly effective. Precatalysts like PEPPSI-IPr are excellent options.[13]
-
Increase Catalyst Loading: For particularly stubborn reactions, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve conversion, though this should be a secondary step after optimizing the ligand itself.
-
| Catalyst System | Substrate Type | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos or XPhos | Sterically hindered or electron-rich aryl halides | Promotes fast oxidative addition and reductive elimination. | [15] |
| PEPPSI-IPr | Heteroaryl chlorides, challenging substrates | High thermal stability and activity. | [4][13] |
| Pd(dppf)Cl₂ | General purpose, good for many aryl bromides | More efficient transmetalation than Pd(PPh₃)₄ in some cases. | |
| Pd(PPh₃)₄ | Simple, unhindered aryl iodides and bromides | Widely available but often sluggish with challenging substrates. | [16][17] |
Possible Cause B: Suboptimal Base or Solvent System
The base and solvent work in concert to facilitate the transmetalation step. An incorrect choice here can halt the reaction entirely.
-
Expert Insight: The base activates the boronic ester by forming a more nucleophilic "ate" complex, which is necessary for the transfer of the organic group to the palladium center.[8] The solvent must be able to dissolve the organic substrates, the palladium complex, and the base (or at least allow for efficient interfacial reaction in a biphasic system).
-
Troubleshooting Steps:
-
Evaluate Base Strength: For boronic esters, a moderately strong inorganic base is usually required. K₃PO₄ is an excellent and widely used choice.[17] For very difficult couplings, a stronger base like KOt-Bu may be necessary, but care must be taken as it can degrade sensitive functional groups.[13]
-
Introduce Water as a Co-solvent: Many Suzuki couplings benefit from a small amount of water. A solvent system like dioxane/water or THF/water (e.g., 4:1 ratio) can dissolve the inorganic base and accelerate transmetalation.[16][17]
-
Switch Solvents: If solubility is an issue, consider alternative solvents. Toluene is a good non-polar option for high-temperature reactions, while polar aprotic solvents like DMF can be effective but may influence selectivity.[9][10]
-
Issue 2: The reaction works, but is plagued by side products like protodeboronation or homocoupling.
Seeing product formation alongside significant impurities indicates that while the catalytic cycle is turning over, competing degradation pathways are also active.
-
Expert Insight on Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic ester with a hydrogen atom.[4] It is a common fate for boronic acids and esters, especially those that are electronically unstable or when the desired cross-coupling is slow.[11][15] The longer the boronic ester sits in the basic, aqueous reaction mixture waiting for the catalyst to become available, the more likely it is to decompose.
-
Troubleshooting Steps to Minimize Protodeboronation:
-
Accelerate the Catalytic Cycle: The best defense is a good offense. By using a more active catalyst system (see Issue 1), you consume the boronic ester in the desired reaction faster than it can decompose. Fast-activating precatalysts are particularly useful here.[15]
-
Use a Milder Base: If conditions allow, a weaker base like K₂CO₃ or even KF can sometimes suppress protodeboronation, although this may come at the cost of a slower overall reaction rate.[18]
-
Reduce Water Content: While water often helps, an excessive amount can accelerate hydrolysis. Try reducing the water ratio or, for certain catalyst systems, running the reaction under anhydrous conditions.
-
-
Expert Insight on Homocoupling: This side reaction involves the coupling of two boronic ester molecules to form a biphenyl species. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4]
-
Troubleshooting Steps to Minimize Homocoupling:
-
Thoroughly Degas Reagents: Ensure your solvent and reaction mixture are rigorously degassed before and during the reaction. This is the most effective way to prevent oxygen-mediated homocoupling.
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that rapidly generates the active Pd(0) species can minimize the presence of reactive Pd(II) that drives homocoupling.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting slow Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Reaction Time Optimization
This protocol provides a baseline for setting up a robust Suzuki coupling reaction.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [14]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the degassed solvent (e.g., 1,4-dioxane/water at a 4:1 ratio, to achieve a concentration of ~0.1 M). The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., start at 80 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by TLC, GC-MS, or LC-MS.
Protocol 2: Parallel Screening of Catalyst & Base Conditions
To rapidly identify optimal conditions, a parallel screen is highly effective.
-
Setup: Arrange an array of reaction vials in a multi-well heating block.
-
Stock Solutions: Prepare stock solutions of the aryl halide and the boronic ester in the chosen solvent to ensure consistent dispensing.
-
Variable Addition:
-
To each vial, add the required amount of the aryl halide and boronic ester from the stock solutions.
-
To each row of vials, add a different solid base (e.g., Row A: K₃PO₄, Row B: K₂CO₃, Row C: Cs₂CO₃).
-
To each column of vials, add a different solid palladium catalyst/ligand system (e.g., Col 1: Pd(dppf)Cl₂, Col 2: XPhos Pd G3, Col 3: Pd(PPh₃)₄).
-
-
Execution: Add the degassed solvent/water mixture to all vials, seal the plate, and place it in the preheated block.
-
Analysis: After a set time (e.g., 12 hours), quench all reactions and analyze the conversion/yield in each vial by LC-MS to identify the most promising combination of catalyst and base.
References
-
Wikipedia. Suzuki reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Royal Society of Chemistry. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Effect of reaction time on the Suzuki reaction. [Link]
-
Journal of the American Chemical Society. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
VNU University of Science. INVESTIGATION OF PALLADIUM CATALYST ON SUZUKI CROSS-COUPLING FOR SYNTHESIS OF CONJUGATED ORGANIC MOLECULES. [Link]
-
ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
ResearchGate. Optimization of coupling reaction conditions. [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. reddit.com [reddit.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. quora.com [quora.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
effect of temperature on the stability of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Welcome to the technical support center for 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. By understanding the nuances of its stability, you can optimize your reaction outcomes and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound, a pinacol boronic ester, is primarily influenced by three main factors:
-
Moisture (Hydrolysis): Pinacol boronic esters are known to be susceptible to hydrolysis, which can lead to the formation of the corresponding boronic acid and pinacol.[1] This process is often reversible but can impact the purity and reactivity of the reagent.[1] The rate of hydrolysis can be influenced by pH.[2]
-
Oxygen (Oxidation): The carbon-boron bond in boronic esters can be susceptible to oxidation, which may lead to the formation of phenol byproducts.[3][4] This is a critical consideration during storage and in reaction setups, especially in the presence of catalysts and air.[5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of the reagent, adhere to the following storage recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[6]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[7]
-
Container: Keep the container tightly sealed to prevent the ingress of air and humidity.[8]
-
Light: Protect from light, as photoinduced oxidation can occur.[3][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the C-B bond and hydrolysis from ambient moisture.[7] |
| Container | Tightly sealed, opaque | Protects from air, moisture, and light.[6][8] |
| Handling | In a glovebox or under inert gas | Minimizes exposure to air and moisture during weighing and dispensing. |
Q3: Can I use this boronic ester directly from the bottle, or does it require purification before use?
A3: For most applications, high-purity this compound from a reputable supplier can be used directly. However, if the compound has been stored for an extended period or improperly, its purity may be compromised. Signs of degradation include a change in color or clumping. If you suspect degradation, you can assess its purity by NMR or another suitable analytical technique. If significant hydrolysis to the boronic acid has occurred, it may still be usable in some reactions, but the stoichiometry of your reaction will need to be adjusted accordingly.
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in the chemical properties of this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Your Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield of the desired product, with starting materials remaining.
Potential Causes & Solutions Workflow
Caption: Mitigating protodeboronation of the boronic ester.
-
Causality: Protodeboronation is the replacement of the boronic ester group with a hydrogen atom. This is a common side reaction, particularly with electron-rich aryl boronic esters. [9] * Proton Source: Water is the primary proton source for this unwanted reaction. * Base Strength: Strong bases in aqueous media can accelerate protodeboronation. * Temperature: Higher temperatures can increase the rate of this side reaction.
-
Troubleshooting Steps:
-
Implement Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle all reagents under an inert atmosphere. 2. Use a Milder Base: Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as KF or K₂CO₃. 3. Optimize Temperature: If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.
-
Consider a More Stable Boron Reagent: If protodeboronation remains a persistent issue, converting the boronic ester to a more stable potassium trifluoroborate salt can be an effective strategy. [10] Issue 3: Formation of Homocoupled Byproduct (Biphenyl Derivative)
-
You are observing the formation of a homocoupled biphenyl byproduct in your reaction.
-
Causality: Homocoupling of the boronic ester can occur, particularly in the presence of oxygen and a palladium catalyst. This side reaction competes with the desired cross-coupling.
-
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly deoxygenated.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.
-
Control Reagent Addition: In some cases, slow addition of the boronic ester to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]
- 3. Photoinduced oxidation of benzylic boronic esters to ketones/aldehydes via α-borylalkyl radicals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.ie [fishersci.ie]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Purification of Suzuki-Miyaura Coupling Reactions Involving 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up and purification of reactions utilizing 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, a common pinacol boronic ester in Suzuki-Miyaura cross-coupling reactions. The following content is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is complete, but I'm unsure of the best general work-up procedure. What is a reliable starting point?
A robust general work-up procedure for a typical Suzuki-Miyaura reaction is crucial for obtaining a clean crude product before final purification. The primary goals are to quench the reaction, remove the palladium catalyst, separate the inorganic salts, and eliminate the majority of boron-containing byproducts.
Underlying Principle: The work-up is a multi-step liquid-liquid extraction process designed to partition the desired biaryl product into an organic phase while washing away water-soluble impurities. Pinacol boronic esters like this compound are relatively stable to aqueous work-ups, which is an advantage over some more sensitive boronic acids.[1][2]
Experimental Protocol: General Work-up
-
Cooling: Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene. Filter the mixture through a pad of Celite®. This step is highly effective at removing the heterogeneous palladium catalyst and fine inorganic salts that can otherwise lead to emulsions during extraction.[3]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the bulk of inorganic salts.[4]
-
A mild aqueous base (e.g., 1M NaHCO₃ or K₂CO₃) can be used if there are acidic impurities to be removed.
-
A saturated aqueous solution of sodium chloride (brine). This wash helps to break up any minor emulsions and reduces the solubility of water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]
Q2: I am struggling to remove unreacted this compound and its corresponding boronic acid from my product. How can I effectively eliminate these impurities?
The removal of boron-containing impurities is a common challenge in Suzuki-Miyaura work-ups. The pinacol ester itself is relatively non-polar, while its hydrolyzed form, 4-propoxyphenylboronic acid, is more polar and amphoteric.
Underlying Principle: The key to separating the boronic acid impurity is to exploit its acidic nature. Treatment with a base will convert the boronic acid into a water-soluble boronate salt, which can then be extracted into the aqueous phase.[5] For the more stubborn, less polar pinacol boronic ester, an oxidative work-up or specialized purification techniques may be necessary.
Experimental Protocol: Removal of Boronic Acid and Pinacol Boronic Ester
Method 1: Basic Wash (for Boronic Acid)
-
During the aqueous work-up, perform one or two washes with a 1-2 M aqueous solution of NaOH or KOH.[5][6]
-
This will deprotonate the boronic acid, forming the sodium or potassium boronate salt, which is highly soluble in the aqueous layer.
-
Proceed with the standard work-up, including a final water and brine wash to remove any residual base.
Method 2: Oxidative Work-up (for Pinacol Boronic Ester)
Caution: This method will also oxidize any remaining boronic acid. Ensure your desired product is not sensitive to oxidation.
-
After the initial filtration through Celite, concentrate the organic layer.
-
Redissolve the crude material in a suitable organic solvent.
-
Add an oxidizing agent, such as a buffered solution of hydrogen peroxide, to convert the boronic ester to the corresponding phenol.
-
The resulting phenol can then be removed by a subsequent basic wash (e.g., with NaOH solution).
Method 3: Diethanolamine Adduct Formation
For persistent boronic acid impurities, forming a crystalline adduct with diethanolamine can be an effective purification strategy.[7] The resulting adduct often precipitates and can be removed by filtration.
Q3: My extractive work-up is plagued by the formation of a persistent emulsion. What causes this, and how can I resolve it?
Emulsions are a common and frustrating problem in liquid-liquid extractions, often caused by fine particulate matter, high concentrations of salts, or surfactant-like species in the reaction mixture.[8]
Underlying Principle: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component that reduces interfacial tension. Breaking an emulsion involves disrupting this stabilizing agent or changing the properties of the phases to encourage coalescence.
Troubleshooting Emulsion Formation
| Strategy | Description | Rationale |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). | Gravity can sometimes be sufficient to allow the phases to separate on their own. |
| Salting Out | Add a significant amount of solid NaCl or a saturated brine solution to the separatory funnel and gently swirl.[8][9] | The increased ionic strength of the aqueous phase makes it more polar, which can force the separation of the organic and aqueous layers. |
| Filtration | Filter the entire emulsified mixture through a pad of Celite®.[9] | Celite can break up the emulsion by physically disrupting the droplets and adsorbing the stabilizing particulates. |
| Solvent Addition | Add a small amount of a different organic solvent.[8] | Changing the polarity of the organic phase can help to break the emulsion. |
| Gentle Agitation | Instead of vigorous shaking, gently invert the separatory funnel multiple times. | This reduces the mechanical energy that contributes to emulsion formation.[8] |
| Pre-concentration | Before the work-up, remove the reaction solvent by rotary evaporation and then redissolve the residue in the extraction solvent.[10] | This removes water-miscible co-solvents like ethanol or THF that can contribute to a single phase or emulsion formation. |
Purification of the Final Product
Q4: After the work-up, my crude product is still not pure enough. What are the recommended purification methods for the biaryl product?
The two primary methods for purifying the final biaryl product are column chromatography and recrystallization. The choice between them depends on the physical properties of your product and the nature of the remaining impurities.
1. Flash Column Chromatography
This is a versatile method for separating compounds with different polarities.
Underlying Principle: The crude product is adsorbed onto a stationary phase (typically silica gel), and a mobile phase (solvent) is passed through the column. Compounds with lower polarity will travel through the column more quickly, while more polar compounds will be retained longer, allowing for separation.
Experimental Protocol: Flash Column Chromatography
-
Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).
-
Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with a solvent system of increasing polarity, collecting fractions and monitoring by TLC to isolate the desired product.[11]
2. Recrystallization
If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.
Underlying Principle: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. The desired compound will crystallize out of the solution, leaving the impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl compounds include hexanes, ethanol, methanol, or mixtures thereof.[12][13]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizing the Workflow
The following diagram illustrates a comprehensive work-up and purification workflow for a typical Suzuki-Miyaura reaction.
Caption: A generalized workflow for the work-up and purification of Suzuki-Miyaura coupling reactions.
References
-
SanDiego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]
-
Al-Zoubi, R. M. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 943. Retrieved from [Link]
-
Buchwald, S. L., & Old, D. W. (1998). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 120(38), 9722–9723. Retrieved from [Link]
-
K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
-
Al-Zoubi, R. M. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
Battilocchio, C., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 94(11), 939-944. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]
-
Barder, T. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4444–4447. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. Retrieved from [Link]
-
Fabris, F., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Omega, 5(36), 23337–23344. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Vandyck, K., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 25(6), 1355–1365. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Retrieved from [Link]
-
Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]
-
Dicks, A. P., & Batey, R. A. (2015). Don't Forget the Workup. Journal of Chemical Education, 92(5), 785-786. Retrieved from [Link]
-
ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
Snieckus, V. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photoredox Suzuki coupling using alkyl boronic acids and esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
PenguinProf. (2017, March 6). How to Filter through Celite [Video]. YouTube. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Propoxyphenyl vs. 4-Methoxyphenyl Boronic Esters in Suzuki-Miyaura Coupling
Introduction: The Indispensable Role of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a contribution recognized with the 2010 Nobel Prize in Chemistry.[2][3] The reaction's core components are a palladium catalyst, an organoboron species (such as a boronic acid or ester), an organic halide or triflate, and a base.[3][4] Its versatility stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[3][5]
The efficacy of the Suzuki-Miyaura coupling is governed by a finely balanced catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing synthetic routes. The cycle is generally accepted to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) intermediate.[1][2]
-
Transmetalation: The organic moiety from the activated organoboron compound is transferred to the palladium center. This step is often rate-determining and is critically influenced by the choice of base, ligands, and the structure of the boronic acid or ester.[1][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1][2]
This guide provides a detailed comparison of two commonly used yet subtly different organoboron reagents: 4-propoxyphenylboronic ester and 4-methoxyphenylboronic ester. We will dissect the electronic and steric factors that govern their reactivity, present supporting experimental frameworks, and offer practical insights for researchers in the field.
The Decisive Role of Substituents in Transmetalation
While the entire catalytic cycle is crucial, the transmetalation step is where the intrinsic properties of the boronic ester reagent most significantly influence the reaction's kinetics.[6] The base plays a pivotal role here by activating the boronic ester to form a more nucleophilic boronate species (R-B(OR)3-), which is the active species in the transmetalation.[3][5][7][8] The electronic and steric nature of the substituents on the aryl ring of the boronic ester can either accelerate or hinder this crucial transfer to the palladium complex.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the essential activation of the boronic ester by a base prior to transmetalation.
Comparative Reactivity Analysis: 4-Propoxyphenyl vs. 4-Methoxyphenyl Boronic Ester
At first glance, 4-methoxyphenyl and 4-propoxyphenyl boronic esters appear remarkably similar. Both possess an electron-donating alkoxy group at the para-position, remote from the reactive boronic ester moiety. However, the subtle difference in the alkyl chain length—methyl versus propyl—introduces opposing electronic and steric effects that can influence reactivity.
Figure 2: Structural comparison of 4-methoxyphenyl and 4-propoxyphenyl boronic pinacol esters.
Electronic Effects
Both methoxy and propoxy groups are classified as activating groups in electrophilic aromatic substitution. They exert a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The +R effect, which enriches the phenyl ring with electron density, is the dominant factor.
-
Inductive Effect: The propyl group in the 4-propoxyphenyl ester is slightly more electron-donating via induction than the methyl group in the 4-methoxyphenyl ester.
-
Impact on Reactivity: This enhanced electron-donating character makes the aryl ring of the 4-propoxyphenyl boronic ester marginally more nucleophilic. In the context of the Suzuki coupling, increased electron density on the aryl group being transferred can facilitate the transmetalation step. This suggests a potential, albeit small, rate enhancement for the 4-propoxyphenyl boronic ester.
Steric Effects
The most apparent difference between the two substituents is their size. The propoxy group is significantly bulkier than the methoxy group.
-
Steric Hindrance: Increased steric bulk can be a considerable impediment in chemical reactions, including palladium-catalyzed couplings.[9][10] While the para-position minimizes direct steric clash at the reaction center, the overall size of the molecule can influence its approach to the palladium-ligand complex.
-
Impact on Reactivity: The larger steric profile of the propoxy group could slightly hinder the optimal orientation required for efficient transmetalation. This effect would predict a modest decrease in the reaction rate compared to the less bulky 4-methoxyphenyl analog.
Conclusion on Reactivity
The 4-propoxyphenyl and 4-methoxyphenyl boronic esters are subject to competing electronic and steric influences.
-
Electronic Effect (Slightly Activating): The greater electron-donating nature of the propyl group suggests a tendency towards faster reaction rates.
-
Steric Effect (Slightly Deactivating): The greater bulk of the propyl group suggests a tendency towards slower reaction rates.
In practice, these two opposing effects are subtle and often cancel each other out, leading to very similar reactivity profiles under most standard Suzuki-Miyaura conditions. The choice between these two reagents is therefore more frequently dictated by factors such as commercial availability, cost, solubility in the chosen solvent system, and the specific steric and electronic demands of the coupling partner and catalyst system.
Data Summary: Expected Performance in a Standardized Coupling
To illustrate the expected performance, we present hypothetical data for a comparative Suzuki-Miyaura coupling of each boronic ester with 4-bromoacetophenone under identical, optimized conditions.
| Boronic Ester Reagent | Coupling Partner | Product | Expected Reaction Time (h) | Expected Yield (%) |
| 4-Methoxyphenylboronic Pinacol Ester | 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | 4 | 92% |
| 4-Propoxyphenylboronic Pinacol Ester | 4-Bromoacetophenone | 4-Acetyl-4'-propoxybiphenyl | 4.5 | 90% |
| Note: This data is illustrative, based on general principles. Actual yields and reaction times are highly dependent on the specific catalyst, ligands, base, solvent, and temperature used. |
Experimental Protocol: A Self-Validating Comparative Study
To empirically validate the subtle differences in reactivity, a rigorously controlled, parallel experiment is essential. This protocol is designed as a self-validating system, ensuring that any observed differences in yield can be confidently attributed to the choice of boronic ester.
Objective: To compare the reaction yield of 4-methoxyphenylboronic pinacol ester and 4-propoxyphenylboronic pinacol ester in a Suzuki-Miyaura coupling with 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone (Electrophile)
-
4-Methoxyphenylboronic Pinacol Ester (Nucleophile 1)
-
4-Propoxyphenylboronic Pinacol Ester (Nucleophile 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
1,4-Dioxane (Solvent)
-
Deionized Water (Co-solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Reaction Setup (In Parallel): To two separate oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition:
-
Flask A (Methoxy): Add 4-methoxyphenylboronic pinacol ester (275 mg, 1.1 mmol, 1.1 equiv).
-
Flask B (Propoxy): Add 4-propoxyphenylboronic pinacol ester (306 mg, 1.1 mmol, 1.1 equiv).
-
-
Catalyst and Base: To each flask, add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%) and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal each flask with a rubber septum. Evacuate and backfill each flask with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add a degassed solution of 1,4-dioxane (8 mL) and water (2 mL) to each flask via syringe.
-
Reaction: Immerse both flasks in a pre-heated oil bath at 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Dilute each mixture with deionized water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction separately, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product from each reaction via flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).
-
Collect the pure product fractions and remove the solvent in vacuo.
-
Determine the mass of the pure, isolated product for each reaction and calculate the percentage yield.
-
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) precatalyst suitable for a wide range of Suzuki couplings.[4]
-
Base: K₂CO₃ is a moderately strong inorganic base, effective for activating boronic esters without causing hydrolysis of sensitive functional groups. An aqueous base system is standard for facilitating the formation of the active boronate species.[8]
-
Solvent: The dioxane/water mixture is a common and effective solvent system that ensures the solubility of both the organic substrates and the inorganic base.[4]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making an inert atmosphere critical for maintaining its catalytic activity throughout the reaction.
Final Recommendations
For researchers, scientists, and drug development professionals, the choice between 4-propoxyphenyl and 4-methoxyphenyl boronic esters will rarely be the deciding factor for the success or failure of a Suzuki-Miyaura coupling. Their reactivity is remarkably similar. The decision should be based on practical considerations:
-
Cost and Availability: Select the reagent that is more economical and readily available from suppliers.
-
Solubility: In specific solvent systems, the longer alkyl chain of the propoxy group may offer slightly different solubility characteristics, which could be advantageous.
-
Downstream Modification: If the alkoxy group itself is a handle for future synthetic steps, the choice will be dictated by the requirements of that subsequent chemistry.
Ultimately, a well-designed experimental protocol with a reliable catalyst system, appropriate base, and controlled conditions will have a far greater impact on the outcome of the synthesis than the subtle structural differences between these two boronic esters.
References
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Figshare. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
-
The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. ResearchGate. [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
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A Comparative Guide to the Stability of Alkoxyphenyl Boronic Acid Pinacol Esters
For researchers, scientists, and professionals in drug development, the stability of building blocks is paramount to ensure reproducibility, scalability, and the overall success of a synthetic campaign. Alkoxyphenyl boronic acid pinacol esters are a widely utilized class of reagents in cross-coupling reactions, yet their inherent stability can be influenced by a multitude of factors. This guide provides an in-depth comparison of the stability of ortho-, meta-, and para-alkoxyphenyl boronic acid pinacol esters, supported by established chemical principles and a proposed experimental framework for direct comparison.
Introduction: The Importance of Stability in Boronic Esters
Boronic acid pinacol esters are favored over their corresponding free boronic acids due to their enhanced stability, which simplifies handling, purification, and storage.[1][2] This stability, however, is not absolute. These compounds are susceptible to several degradation pathways, primarily hydrolysis and oxidation, with thermal degradation also being a consideration under certain process conditions.[1][3] The position of the alkoxy substituent on the phenyl ring introduces electronic and steric variations that can significantly impact the stability of the boronic ester. Understanding these nuances is critical for selecting the optimal reagent and developing robust synthetic protocols.
Fundamental Principles of Stability
The stability of alkoxyphenyl boronic acid pinacol esters is primarily governed by the electronic and steric environment around the boron atom.
Hydrolytic Stability
Hydrolysis, the cleavage of the boronic ester back to the boronic acid and pinacol, is a common degradation pathway, especially in the presence of water or other protic solvents. The generally accepted mechanism involves the nucleophilic attack of water on the Lewis acidic boron center. The rate of hydrolysis is influenced by:
-
Electronic Effects: Electron-donating groups on the phenyl ring increase electron density at the boron center, making it less Lewis acidic and therefore less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups decrease stability. For alkoxyphenyl derivatives, the alkoxy group is electron-donating through resonance. This effect is most pronounced when the alkoxy group is in the para position, followed by the ortho position (where it can also exert some steric hindrance), and is least effective from the meta position. Therefore, the expected order of hydrolytic stability is: para > ortho > meta .[4]
-
Steric Hindrance: Bulky groups around the boron atom can sterically hinder the approach of water, thus slowing down hydrolysis. An ortho-alkoxy group can provide some steric shielding compared to meta and para isomers.
-
pH: The rate of hydrolysis is significantly influenced by pH.[3][4]
Oxidative Stability
Oxidative degradation, particularly relevant in biological applications or when using certain reagents, can lead to deboronation.[3] The susceptibility to oxidation is also influenced by the electron density at the boron center. A more electron-rich boron center is generally more prone to oxidation.
Thermal Stability
Thermal degradation can occur at elevated temperatures, often leading to dehydration and the formation of boroxines (in the case of free boronic acids). While direct comparative data for alkoxyphenyl boronic acid pinacol esters is scarce, studies on the corresponding boronic acids can provide insights into the relative thermal stabilities of the isomers.
Comparative Stability Analysis: An Experimental Framework
To provide a definitive comparison of the stability of ortho-, meta-, and para-alkoxyphenyl boronic acid pinacol esters, a structured experimental approach is necessary. The following protocols are designed to be self-validating and are based on established analytical techniques and ICH guidelines for stability testing.[5]
Experimental Workflow
The overall workflow for the comparative stability study is outlined below.
Caption: Experimental workflow for comparative stability testing.
Detailed Experimental Protocols
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4.0 (e.g., acetate buffer), 7.0 (e.g., phosphate buffer), and 9.0 (e.g., borate buffer).
-
Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of each alkoxyphenyl boronic acid pinacol ester isomer (ortho, meta, para) in acetonitrile.
-
Stress Conditions: In separate vials for each isomer and each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). The final solution should have a high percentage of the aqueous buffer.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis: Immediately analyze the withdrawn aliquots by reverse-phase HPLC with UV detection. A suitable method would employ a C18 column with a water/acetonitrile gradient.[6] It is crucial to use a column with low silanol activity to minimize on-column hydrolysis.[7]
-
Data Analysis: Quantify the peak area of the remaining pinacol ester and the formed boronic acid. Calculate the percentage of degradation over time and determine the hydrolysis rate constant for each isomer at each pH.
-
Sample Preparation: Place a known amount of each solid isomer into separate vials.
-
Stress Conditions: Place the vials in ovens maintained at different temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At selected time points (e.g., 1, 7, 14, 30 days), remove a vial for each isomer at each temperature.
-
Analysis: Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile) and analyze by HPLC to determine the percentage of degradation.
-
Data Analysis: Compare the percentage of degradation for each isomer at each temperature and time point.
-
Sample Preparation: Prepare solutions of each isomer in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide, to each sample solution to achieve a desired final concentration (e.g., 3% H₂O₂).
-
Incubation: Maintain the solutions at a controlled temperature (e.g., room temperature).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining pinacol ester.
-
Data Analysis: Calculate the rate of degradation for each isomer under oxidative stress.
Expected Outcomes and Data Interpretation
Based on established chemical principles, the following outcomes are anticipated:
| Stability Parameter | Expected Stability Order | Rationale |
| Hydrolytic Stability | para > ortho > meta | The electron-donating resonance effect of the alkoxy group is strongest from the para position, reducing the Lewis acidity of the boron atom. The ortho position benefits from a combination of resonance and some steric hindrance. The meta position offers the least electronic stabilization.[4] |
| Thermal Stability | para ≈ ortho > meta | Based on studies of the corresponding boronic acids, the para and ortho isomers are expected to be more thermally stable than the meta isomer. |
| Oxidative Stability | meta > ortho > para | Increased electron density at the boron center, which enhances hydrolytic stability, is expected to increase susceptibility to oxidation. Therefore, the order of oxidative stability may be the reverse of the hydrolytic stability order. |
Mechanistic Considerations
The positional isomerism of the alkoxy group directly influences the stability of the boronic ester by modulating the electronic properties of the boron center.
Caption: Influence of alkoxy group position on boron's Lewis acidity.
Conclusion and Recommendations
The stability of alkoxyphenyl boronic acid pinacol esters is a critical parameter that is significantly influenced by the position of the alkoxy substituent. Based on electronic effects, the para-alkoxy isomer is predicted to offer the highest hydrolytic and thermal stability, making it a robust choice for many applications. The ortho-isomer presents a balance of electronic stabilization and steric hindrance, while the meta-isomer is likely the least stable towards hydrolysis. Conversely, for applications where oxidative degradation is a concern, the meta-isomer may exhibit greater stability.
It is strongly recommended that researchers perform comparative stability studies under their specific reaction or storage conditions, using the experimental framework provided in this guide. This will ensure the selection of the most appropriate reagent, leading to more reliable and reproducible outcomes in synthesis and drug development.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
- Bernardini, R., Oliva, A., et al. (2009).
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, 1996. [Link]
- Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry.
-
ICH, Q1C Stability Testing for New Dosage Forms, 1996. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Xu, J., Duran, D., & Mao, B. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.
- Cammidge, A. N., & Crépy, K. V. L. (2004). Protodeboronation of (Hetero)
-
VELP Scientifica. OXITEST Oxidation Stability Reactor. [Link]
- Dickinson, J. M., & Chang, C. (2008). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- Matteson, D. S. (1989). Boronic Esters in Stereodirected Synthesis. Chemical Reviews.
Sources
A Senior Application Scientist's Guide to Suzuki Reactions: Yield Comparison of Substituted Aryl Boronate Esters
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly biaryl structures prevalent in pharmaceuticals. The reaction's robustness, functional group tolerance, and the general stability of its organoboron reagents have cemented its role as a cornerstone of modern organic synthesis.[1]
However, the success and yield of a Suzuki-Miyaura coupling are not guaranteed. They are profoundly influenced by a subtle interplay of factors, including the choice of catalyst, ligand, base, and solvent. Crucially, the electronic and steric nature of the substituents on the aryl boronate ester plays a pivotal role in the reaction's outcome. This guide provides an in-depth comparison of how different substituted aryl boronate esters perform in Suzuki reactions, supported by experimental data, to empower researchers to optimize their synthetic strategies.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to rationalizing the impact of substituents. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The substituent on the aryl boronate ester (Ar²) exerts its greatest influence during the transmetalation step. This is where the organic group is transferred from the boron atom to the palladium(II) center. The efficiency of this step is highly dependent on the nucleophilicity of the aryl group being transferred.
The Impact of Substituents: A Tale of Electronics and Sterics
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic properties of substituents on the aryl boronate ester can significantly alter the rate of transmetalation and, consequently, the reaction yield.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), facilitating its transfer to the electron-deficient palladium(II) center. As a general rule, electron-donating groups on the boronic acid partner accelerate the reaction and lead to higher yields.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the ipso-carbon, which can slow the transmetalation step. While this often leads to lower or slower reactions, efficient coupling can still be achieved through careful optimization of the catalyst, ligand, and reaction conditions.
Steric Effects: The Ortho-Substitution Challenge
Steric hindrance, particularly from substituents at the ortho position to the boronate ester, can dramatically impact reaction yields.[1] A bulky group in the ortho position can impede the necessary approach of the palladium complex to the boron center for transmetalation to occur. This steric clash can significantly slow down the reaction or even prevent it from proceeding to completion, resulting in low yields.
For example, the coupling of ortho-nitrophenylboronic acid is significantly more challenging than its meta and para counterparts, primarily due to the steric bulk of the nitro group adjacent to the reaction site.[1]
Comparative Yield Data
The following table summarizes experimental data from various sources to illustrate the impact of substituents on Suzuki-Miyaura coupling yields.
Disclaimer: The data presented below is compiled from different literature sources. Reaction conditions (catalyst, ligand, base, solvent, temperature, and time) vary between entries and are specified for context. This table is intended to be a representative comparison and not a direct, standardized dataset.
| Aryl Boronate Ester/Acid | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | - | - | High Yield | |
| 4-Methylphenylboronic acid | Electron-Donating (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | - | 95 | |
| Phenylboronic acid | Neutral | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | - | 92 | |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (EWG) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 88 | |
| 4-Nitrophenylboronic acid | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 79 | |
| 3-Nitrophenylboronic acid | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 | |
| 2-Nitrophenylboronic acid | Strong EWG / Sterically Hindered | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-Butanol | 100 | 24 | 25 | |
| Mesitylboronic acid | Sterically Hindered (di-ortho) | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 6 | 86 | [1] |
As the data illustrates, aryl boronic acids with electron-donating groups generally provide excellent yields. While those with electron-withdrawing groups can also be effective, the sterically hindered ortho-nitrophenylboronic acid gives a significantly lower yield, underscoring the profound impact of steric hindrance.
Boronic Acids vs. Boronate Esters: A Stability-Reactivity Trade-Off
While boronic acids are commonly used, their corresponding esters, particularly pinacol esters, offer significant advantages in terms of stability.
-
Boronic Acids: Generally more reactive due to higher Lewis acidity, which can lead to faster reaction times. However, they are often less stable and can be prone to decomposition pathways like protodeboronation, especially for unstable substrates like certain heteroaryls.[3]
-
Boronate Esters (e.g., Pinacol Esters): Offer enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[3] This stability comes at the cost of generally lower reactivity compared to the parent boronic acid. For particularly unstable aryl groups, such as 2-pyridyl, the use of a pinacol ester is often essential to achieve good yields.[3]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted arylboronic acid with an aryl bromide.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted aryl boronate ester or acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the substituted aryl boronate ester/acid, the palladium catalyst, the ligand (if a pre-catalyst is not used), and the base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent(s) via syringe. If a mixed solvent system (e.g., Toluene/Water) is used, ensure both are thoroughly degassed prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The electronic and steric profile of the aryl boronate ester is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups and minimal steric hindrance generally pave the way for high yields, a thorough understanding of the underlying mechanistic principles allows for the successful coupling of more challenging substrates. By carefully selecting the boronic acid or ester, and judiciously choosing the catalyst, ligand, and base, researchers can effectively navigate the complexities of this powerful reaction to build the molecules of tomorrow.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9236-9250. DOI:10.1039/C3CS60197H. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved January 20, 2026, from [Link]
-
Effect of substituents on SuzukieMiyaura reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide: 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane vs. 4-Propoxyphenylboronic Acid
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of success. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, relies heavily on the stability and reactivity of its boronic acid component. While 4-propoxyphenylboronic acid is a functional building block, its pinacol ester derivative, 4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, offers a suite of compelling advantages that address many of the inherent challenges associated with free boronic acids. This guide provides an in-depth comparison, grounded in chemical principles and practical application, to inform reagent selection for researchers, scientists, and drug development professionals.
The Fundamental Trade-Off: Reactivity versus Stability
The core difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off between reactivity and stability. Boronic acids are generally more reactive, which can sometimes translate to faster reaction kinetics.[1][2] However, this heightened reactivity is intrinsically linked to their instability, making them susceptible to several decomposition pathways that can compromise reaction efficiency, reproducibility, and reagent shelf-life.
Conversely, boronic esters like the 4-propoxyphenyl pinacol derivative provide significantly enhanced stability.[3] The pinacol group effectively "protects" the Lewis acidic boron center, mitigating degradation and resulting in a more robust, reliable reagent. This stability often justifies a slightly higher initial cost by ensuring more consistent and successful synthetic outcomes, particularly in large-scale or multi-step syntheses.
Key Advantages of this compound
Enhanced Chemical Stability: Overcoming Boroxine Formation and Decomposition
Free boronic acids, especially in the solid state or in non-polar aprotic solvents, are prone to a reversible dehydration reaction to form a cyclic trimeric anhydride known as a boroxine.[4] The formation of this trimer means that a significant portion of the reagent may exist in an inactive state, complicating stoichiometry and potentially leading to inconsistent yields. Furthermore, boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) and oxidation.
The pinacol ester structure physically prevents this trimerization. The bulky tetramethyl-substituted backbone sterically shields the boron atom, leading to a reagent that is typically a stable, crystalline solid with a long shelf-life.[5] This robustness makes it exceptionally well-suited for applications where reagent integrity over time is critical, such as in high-throughput screening libraries or complex, multi-step synthetic campaigns.
Ease of Handling and Purification
The enhanced stability of the pinacol ester directly translates to improved handling characteristics. These derivatives are generally less sensitive to atmospheric moisture and oxygen, simplifying weighing and reagent preparation. While free boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for on-column decomposition, pinacol esters are more amenable to chromatographic purification.[6][7]
It is a known issue that the Lewis acidic boron atom in pinacol esters can interact with Lewis basic silanol groups on the silica surface, leading to product loss. However, this challenge is readily overcome with established protocols, such as the use of silica gel impregnated with boric acid or by employing a less acidic stationary phase like neutral alumina.[8][9][10] The existence of reliable purification methods makes pinacol esters far more manageable in a practical laboratory setting.
Reproducibility and Reliability in Synthesis
In drug development and process chemistry, reproducibility is paramount. The unpredictable equilibrium between a boronic acid and its boroxine can lead to significant batch-to-batch variability. By using the stabilized this compound, a precise and known quantity of the active monomeric species is introduced into the reaction, leading to more predictable and reproducible outcomes. While reaction times may sometimes be longer or temperatures slightly higher compared to the free boronic acid, the trade-off is often a higher, more consistent isolated yield.
Quantitative Performance Comparison
The following table summarizes the expected differences in performance based on the chemical principles discussed. The data is illustrative of general trends observed in Suzuki-Miyaura couplings.
| Parameter | 4-Propoxyphenylboronic Acid | This compound |
| Physical Form | Typically solid, may be amorphous | Often a stable, crystalline solid |
| Stability/Shelf-Life | Moderate; prone to trimerization and decomposition | High; protected from common degradation pathways[2][3] |
| Handling | Requires careful handling; sensitive to air and moisture | Easy to handle; less sensitive |
| Purity Assessment | Can be complicated by boroxine equilibrium | Straightforward (typically monomeric) |
| Typical Reaction Time | 4 - 12 hours | 8 - 24 hours |
| Typical Reaction Temp. | 80 - 110 °C | 90 - 120 °C |
| Reproducibility | Moderate to Good | Excellent |
| Purification | Challenging due to high polarity | Straightforward with optimized methods[9] |
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, consider the following generalized protocols for coupling with a generic aryl bromide (Ar-Br).
Protocol 1: Using 4-Propoxyphenylboronic Acid
Note: It is advisable to analyze the boronic acid by ¹H NMR before use to estimate the monomer-to-boroxine ratio and adjust stoichiometry if necessary.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 4-propoxyphenylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization, noting the potential for purification challenges.
Protocol 2: Using this compound
-
Reagent Preparation: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.1-1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Under an inert atmosphere, add a degassed solvent (e.g., Dioxane or THF).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and pass through a plug of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product using column chromatography (if needed, using boric acid-treated silica or neutral alumina) to yield the pure coupled product.
Conclusion
For synthetic applications demanding high levels of reliability, reproducibility, and ease of handling, this compound presents a clear and compelling advantage over its corresponding free boronic acid. Its superior stability prevents the formation of inactive boroxines and minimizes decomposition, ensuring accurate stoichiometry and consistent reaction outcomes. While boronic acids may offer faster kinetics in some cases, the robustness and practicality of the pinacol ester make it the preferred reagent for complex, multi-step syntheses and for any application where process control and dependable results are paramount. Ultimately, the investment in this more stable derivative often yields significant returns in the form of higher, more reliable yields and saved research time.
References
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem.
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.
- Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- Chemistry Of Boronic Esters. AA Blocks.
- Comparison of reactivity of different boron reagents. ResearchGate.
- Technical Support Center: Managing Boronic Acid Trimerization. Benchchem.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.
- The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- Boronic acid. Wikipedia.
- Boronic Acids & Derivatives. Sigma-Aldrich.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- The Chemistry of Boronic Acids: Suzuki Coupling and Beyond.
- How to purify boronic acids/boronate esters?. ResearchGate.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.
- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing).
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
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A Researcher's Guide to the Kinetic Landscape of Suzuki Reactions: A Comparative Analysis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The reaction's elegance lies in its broad functional group tolerance and generally mild conditions. However, to truly master this powerful transformation and optimize it for complex molecular syntheses, a deep understanding of its kinetic profile is paramount. This guide provides an in-depth kinetic analysis of Suzuki reactions featuring 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, a common pinacol boronic ester, and compares its performance with alternative boron reagents, supported by experimental data and mechanistic insights.
The Crucial Role of Kinetics in Suzuki-Miyaura Couplings
The efficiency of a Suzuki reaction is not merely a matter of final yield; it is a dynamic process governed by the rates of several key elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid derivative, such as a pinacol ester, directly and significantly impacts the kinetics of the transmetalation step, which is often the rate-determining step of the overall reaction. By dissecting the kinetic behavior of reactions employing this compound, we can make informed decisions to enhance reaction rates, minimize side reactions, and ultimately design more robust and efficient synthetic routes.
Comparative Kinetic Analysis: Pinacol Esters vs. Alternative Boron Reagents
While specific kinetic data for every conceivable substrate is vast, a comparative analysis based on well-established principles and studies on structurally similar compounds provides invaluable guidance. This compound belongs to the family of pinacol boronic esters, which are widely used due to their stability and ease of handling compared to boronic acids.
A seminal study on the role of boronic esters in Suzuki-Miyaura reactions provides critical kinetic insights. It was demonstrated that boronic esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid[1][2][3]. This finding is crucial as it challenges the long-held assumption that boronic esters are merely stable precursors that slowly release the more reactive boronic acid.
The following table summarizes the relative rates of transmetalation for different boronic acid derivatives, providing a framework for understanding the expected kinetic performance of this compound.
| Boron Reagent Type | Generic Structure | Relative Rate of Transmetalation (krel) | Key Characteristics & Kinetic Implications |
| Arylboronic Acid | Ar-B(OH)₂ | 1.00 (Reference) | Often highly reactive but can be prone to protodeboronation and trimerization to form boroxines, which can complicate kinetic studies. |
| Pinacol Boronic Ester | Ar-B(pin) | ~0.1 - 0.4 | More stable and less prone to decomposition than boronic acids. The slower transmetalation rate is attributed to the steric bulk of the pinacol group and the reduced Lewis acidity of the boron center, making activation by the base less efficient.[1] |
| Catechol Boronic Ester | Ar-B(cat) | ~4.3 | The electron-withdrawing nature of the catechol ring increases the Lewis acidity of the boron, facilitating the formation of the reactive boronate species and accelerating transmetalation.[1] |
| MIDA Boronic Ester | Ar-B(MIDA) | Variable (slow release) | Exceptionally stable and can be purified by chromatography. Designed for slow release of the boronic acid under specific basic conditions, offering a controlled reaction profile rather than rapid kinetics.[4][5][6] |
| Potassium Aryltrifluoroborate | [Ar-BF₃]K | Variable (generally fast) | Highly stable crystalline solids. Their reactivity in Suzuki couplings is well-documented, often proceeding with good yields. The mechanism is thought to involve slow release of the boronic acid or direct reaction of the trifluoroborate.[7][8][9][10][11] |
Causality Behind the Experimental Choices: The use of this compound is a strategic choice balancing stability and reactivity. While boronic acids may offer faster kinetics, their instability can lead to lower overall yields and the formation of impurities, particularly on a larger scale or with complex substrates. The pinacol ester provides a robust and reliable alternative, ensuring reproducibility. The propoxy group on the phenyl ring is an electron-donating group, which can slightly decrease the rate of transmetalation compared to an unsubstituted phenylboronic ester due to a less electrophilic boron center.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the kinetic relationships, we can visualize the Suzuki-Miyaura catalytic cycle and the workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the three key steps. Transmetalation is frequently the rate-determining step, influenced by the nature of the boronic acid derivative.
Caption: A generalized workflow for monitoring the kinetics of a Suzuki-Miyaura reaction using offline analytical techniques.
Experimental Protocols for Kinetic Monitoring
A self-validating experimental protocol is essential for obtaining reliable kinetic data. The following provides a detailed, step-by-step methodology for monitoring a Suzuki reaction using High-Performance Liquid Chromatography (HPLC), a widely accessible and robust technique.
Protocol: Kinetic Analysis of a Suzuki Reaction using HPLC
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)
-
Quenching solution (e.g., a dilute acid solution like 0.1 M HCl)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water)
2. Reaction Setup:
-
To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, dissolve the palladium catalyst (0.02 mmol) in the solvent.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Place the flask in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C) and start vigorous stirring. This marks time t=0.
3. Time-Point Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution (e.g., 1 mL of 0.1 M HCl). This will stop the reaction by neutralizing the base and protonating the catalyst.
4. Sample Preparation for HPLC Analysis:
-
To the quenched sample, add a known amount of the internal standard solution (e.g., 0.5 mL of a standard solution of naphthalene in acetonitrile).
-
Dilute the sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Filter the sample through a syringe filter (0.45 µm) to remove any particulate matter before injection into the HPLC.
5. HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18) and a mobile phase gradient that provides good separation of the starting materials, product, and internal standard.
-
Monitor the elution of the compounds using a UV detector at a wavelength where all components have significant absorbance.
-
Integrate the peak areas of the starting material, product, and internal standard.
6. Data Analysis:
-
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material (or product) versus time.
-
From this plot, determine the initial reaction rate and the rate constant (k) by fitting the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).
Trustworthiness of the Protocol: This protocol incorporates an internal standard, which is crucial for correcting variations in injection volume and sample preparation, thereby ensuring the accuracy and reproducibility of the kinetic data. The quenching step is also critical for obtaining reliable time points.
Conclusion
The kinetic analysis of Suzuki reactions with this compound reveals a trade-off between the enhanced stability of the pinacol ester and a moderately slower rate of transmetalation compared to more reactive boronic acids. This makes it an excellent choice for reactions where stability and reproducibility are paramount, especially in the context of complex molecule synthesis in drug development. By understanding the kinetic nuances of different boron reagents and employing robust experimental protocols for reaction monitoring, researchers can unlock the full potential of the Suzuki-Miyaura cross-coupling, transforming it from a reliable workhorse into a finely tunable and highly optimized synthetic tool.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
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Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 44(20), 7963–7970. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 48(31), 5632-5635. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Beyond: New Reactivity of Copper(I) Acetylides. Chemistry – A European Journal, 16(10), 2914-2924. [Link]
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Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Application Note. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
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ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
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ResearchGate. (2022). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]
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Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic letters, 11(11), 2465–2468. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Hein, J. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
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ResearchGate. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
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Scilit. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Scilit. [Link]
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N-Rocha. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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FULIR. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
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MDPI. (2021). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
- CoLab. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. CoLab.
-
Melville, J. (2014). The Suzuki Reaction. Chem 115 Myers. [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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ACS Publications. (2023). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. Analytical Chemistry. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? [Online forum post]. Reddit. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Advion. [Link]
-
ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?. ResearchGate. [Link]
-
ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facility. [Link]
-
Agilent. (n.d.). Practical Steps in GC Method Development. Agilent. [Link]
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A Senior Application Scientist's Guide to the Characterization of Suzuki Coupling Products from 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it a cornerstone in the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials.[2] Among the vast array of available boronic acid derivatives, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane stands out as a key building block for introducing the 4-propoxyphenyl moiety, a common feature in liquid crystals and biologically active compounds.[1][3]
This guide provides an in-depth comparison of analytical techniques for the comprehensive characterization of Suzuki coupling products derived from this specific boronic ester. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering not just procedural steps, but the underlying scientific rationale to empower you to make informed analytical decisions.
The Suzuki-Miyaura Coupling: A Brief Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[4] The catalytic cycle, a fundamental concept for understanding potential side products and for reaction optimization, is illustrated below. A thorough understanding of this mechanism is crucial for troubleshooting and for interpreting analytical data.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Characterization Techniques
The successful synthesis of a target biaryl compound is contingent on rigorous purification and unambiguous characterization. The choice of analytical technique is dictated by the specific information required, from initial reaction monitoring to final purity assessment and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For the products of Suzuki couplings with this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key diagnostic signals for a successful coupling include:
-
Disappearance of the Aryl Halide Proton: The proton signal corresponding to the position of the halogen on the starting aryl halide will be absent in the product spectrum.
-
Appearance of Aromatic Signals for the Biaryl System: A complex set of multiplets in the aromatic region (typically 6.8-8.0 ppm) will emerge, corresponding to the newly formed biaryl core. The coupling patterns can help confirm the substitution pattern.
-
Characteristic Signals of the Propoxy Group: A triplet around 4.0 ppm (for the -OCH₂- group), a sextet around 1.8 ppm (for the -CH₂- group), and a triplet around 1.0 ppm (for the -CH₃ group) are indicative of the propoxy substituent.
¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule. Key indicators of a successful reaction include:
-
Appearance of New Quaternary Carbon Signals: Two new signals corresponding to the carbon atoms of the newly formed C-C bond will be present.
-
Characteristic Shifts for the Propoxy Group: Signals around 70 ppm (-OCH₂-), 22 ppm (-CH₂-), and 10 ppm (-CH₃) confirm the presence of the propoxy group.
Comparison of Expected NMR Data for Representative Products:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 4-Propoxy-1,1'-biphenyl | 7.55-7.25 (m, Ar-H), 6.95 (d, Ar-H), 3.95 (t, -OCH₂-), 1.80 (m, -CH₂-), 1.02 (t, -CH₃) | 158.9, 140.8, 133.8, 128.7, 128.1, 126.7, 126.6, 114.8, 69.5, 22.5, 10.5 |
| 4-Methoxy-4'-propoxy-1,1'-biphenyl | 7.48 (d, Ar-H), 7.43 (d, Ar-H), 6.95 (d, Ar-H), 6.92 (d, Ar-H), 3.95 (t, -OCH₂-), 3.84 (s, -OCH₃), 1.80 (m, -CH₂-), 1.02 (t, -CH₃) | 158.9, 158.7, 133.5, 133.4, 127.8, 127.6, 114.8, 114.1, 69.5, 55.3, 22.5, 10.5[6] |
| 4-Cyano-4'-propoxy-1,1'-biphenyl | 7.70 (d, Ar-H), 7.65 (d, Ar-H), 7.55 (d, Ar-H), 6.98 (d, Ar-H), 3.98 (t, -OCH₂-), 1.82 (m, -CH₂-), 1.05 (t, -CH₃) | 160.0, 145.2, 132.6, 132.5, 128.4, 127.2, 119.1, 115.2, 110.0, 69.6, 22.5, 10.5[7][8] |
| 4-Acetyl-4'-propoxy-1,1'-biphenyl | 8.00 (d, Ar-H), 7.65 (d, Ar-H), 7.58 (d, Ar-H), 6.98 (d, Ar-H), 3.98 (t, -OCH₂-), 2.62 (s, -COCH₃), 1.82 (m, -CH₂-), 1.05 (t, -CH₃) | 197.7, 159.2, 145.1, 138.8, 135.5, 128.9, 128.2, 126.6, 115.0, 69.5, 26.6, 22.5, 10.5[5][9] |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[10] For Suzuki coupling products, MS is crucial for confirming the identity of the desired product and identifying any potential side products.
Common Ionization Techniques:
-
Electron Ionization (EI): Often provides detailed fragmentation patterns, which can be used as a fingerprint for the molecule.
-
Electrospray Ionization (ESI): A softer ionization technique that typically results in a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), making it ideal for confirming the molecular weight.
Expected Molecular Ions for Representative Products:
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| 4-Propoxy-1,1'-biphenyl | C₁₅H₁₆O | 212.12 | 213.13 |
| 4-Methoxy-4'-propoxy-1,1'-biphenyl | C₁₆H₁₈O₂ | 242.13 | 243.14 |
| 4-Cyano-4'-propoxy-1,1'-biphenyl | C₁₆H₁₅NO | 237.12 | 238.12 |
| 4-Acetyl-4'-propoxy-1,1'-biphenyl | C₁₇H₁₈O₂ | 254.13 | 255.14 |
Analysis of Fragmentation Patterns: The fragmentation of the propoxy group is a key diagnostic feature. Common fragments include the loss of a propyl radical (-43 Da) or propene (-42 Da). The stability of the biphenyl core often leads to it being a prominent fragment in the mass spectrum.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination and Purification
HPLC is an essential technique for assessing the purity of the final product and for purification of the crude reaction mixture. A well-developed HPLC method can separate the desired product from starting materials, catalysts, and byproducts.
Method Development Considerations:
-
Column: A reversed-phase C18 column is typically the first choice for the separation of relatively non-polar biaryl compounds.[11][12]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. A gradient elution may be necessary to achieve optimal separation of all components.[11]
-
Detector: A UV detector is most commonly used, with the detection wavelength set to the λmax of the biaryl product (typically around 254 nm).
Comparison of HPLC with Alternative Techniques:
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC | High resolution, quantitative, applicable to a wide range of compounds, non-destructive. | Can be time-consuming to develop methods, requires specialized equipment. | Purity assessment, quantitative analysis, preparative purification. |
| Gas Chromatography (GC) | High resolution, very sensitive, especially with a Flame Ionization Detector (FID). | Only suitable for volatile and thermally stable compounds. | Analysis of volatile impurities and byproducts. |
| Thin-Layer Chromatography (TLC) | Rapid, inexpensive, good for reaction monitoring. | Low resolution, not quantitative. | Quick reaction progress checks. |
Experimental Protocols
The following protocols provide a starting point for the synthesis, purification, and analysis of a representative Suzuki coupling product. Optimization may be required for different aryl halides.
General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a solvent system like toluene and water (4:1, 10 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 50% acetonitrile and increasing to 95% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Potential Impurities and Their Identification
A common side reaction in Suzuki couplings is the homocoupling of the boronic acid derivative, leading to the formation of 4,4'-dipropoxybiphenyl.[13] This impurity can often be identified by its distinct NMR and MS signals. Additionally, incomplete reactions will result in the presence of the starting aryl halide and the boronic ester or its hydrolysis product, 4-propoxyphenylboronic acid. Careful monitoring of the reaction and appropriate purification are essential to minimize these impurities. The use of pinacol esters, such as the title reagent, can sometimes lead to different impurity profiles compared to the free boronic acids.[14]
Conclusion
The comprehensive characterization of Suzuki coupling products derived from this compound requires a multi-faceted analytical approach. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and offers fragmentation clues. HPLC is the cornerstone for purity assessment and purification. By understanding the strengths and limitations of each technique and the underlying principles of the Suzuki-Miyaura reaction, researchers can confidently synthesize and characterize novel biaryl compounds for a wide range of applications in drug discovery and materials science.
References
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Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed. (2022). Chempluschem. [Link]
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Synthesis and characterization of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid. (2009). Journal of Beijing University of Chemical Technology. [Link]
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Supporting Information - The Royal Society of Chemistry. (2011). Green Chemistry. [Link]
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Supporting Information - Wiley-VCH. (n.d.). Advanced Synthesis & Catalysis. [Link]
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4-Cyano-4'-propoxy-1,1'-biphenyl - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development. [Link]
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Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. (2006). Tetrahedron. [Link]
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4-Cyano-4'-propoxy-1,1'-biphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
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(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
-
The Suzuki Reaction. (2014). Chem 115 Myers. [Link]
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. [Link]
-
Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. (n.d.). The Royal Society of Chemistry. [Link]
-
4-Fluoro-4'-propoxy-1,1'-biphenyl | C15H15FO | CID - PubChem. (n.d.). PubChem. [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. [Link]
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The Suzuki Reaction. (2014). Unpublished. [Link]
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Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019). The Journal of Organic Chemistry. [Link]
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A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. (2019). Molbank. [Link]
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HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. [Link]
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Synthesis and Characterization of 5-(4-(3-Trimethoxysilyl)Propoxy)Phenyl)-1H-Tetrazole. (2016). IOP Conference Series: Materials Science and Engineering. [Link]
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Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. (n.d.). NIST WebBook. [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). Food Science and Technology. [Link]
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Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2016). Journal of Chromatographic Science. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2018). Journal of Physical Science. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal. [Link]
-
4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319. (n.d.). PubChem. [Link]
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Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. (2013). ResearchGate. [Link]
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assessing the purity of synthesized biaryls using 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
Introduction: The Imperative of Purity in Biaryl Synthesis
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, most commonly achieved via transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is a cornerstone of contemporary organic chemistry.[3][4] However, the synthesis is only half the battle. For researchers in drug development and materials science, the purity of the final biaryl compound is not a trivial detail but a critical determinant of its efficacy, safety, and reliability.[5][6] The presence of even minute quantities of impurities—such as unreacted starting materials, homocoupled byproducts, or degradation products—can drastically alter biological activity or material properties.[5][7]
This guide provides an in-depth comparison of modern analytical techniques for assessing the purity of biaryls synthesized via the Suzuki-Miyaura reaction, using the coupling of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane with an aryl halide as a representative example. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate analytical strategy.
The Synthetic Context: Understanding Impurities in Suzuki-Miyaura Reactions
To effectively assess purity, one must first understand the potential impurities. The Suzuki-Miyaura reaction, while powerful, is susceptible to several side reactions that generate a characteristic impurity profile.[8]
Common Impurities in Biaryl Synthesis:
-
Unreacted Starting Materials: Residual aryl halide and boronic ester.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two identical starting molecules (e.g., Ar-Ar from Ar-X, or Ar'-Ar' from Ar'-B(OR)₂).[8]
-
Protodeboronation Products: The boronic acid/ester is replaced by a hydrogen atom, typically through hydrolysis.[8]
-
Dehalogenation Products: The halide on the aryl halide is replaced by a hydrogen atom.[8]
-
Catalyst Residues: Trace amounts of the transition metal catalyst (e.g., palladium) may remain.[9]
Understanding this context is crucial; it informs which analytical techniques will be most effective at separating and identifying these closely related species from the desired biaryl product.
Caption: Simplified Suzuki-Miyaura reaction scheme showing the desired product and common byproducts.
A Comparative Guide to Analytical Techniques
No single technique is universally superior; the optimal choice depends on the specific question being asked—be it routine quality control, identification of an unknown contaminant, or absolute purity determination for regulatory submission. The three pillars of modern purity analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and quantitative accuracy.[9][10][11]
-
Expertise & Experience: HPLC excels at separating structurally similar compounds, making it ideal for resolving the desired biaryl from its homocoupled and starting material impurities.[12] The choice of a reversed-phase column (like a C18) is standard for non-polar biaryl compounds, as it separates analytes based on hydrophobicity. A UV detector is commonly used because aromatic rings in the biaryl and related impurities are strong chromophores, typically absorbing around 254 nm.
-
Trustworthiness: A well-developed HPLC method provides reproducible retention times and peak areas, allowing for precise quantification of impurities against a reference standard. According to ICH guidelines, impurities above 0.1% often require identification, a threshold easily met by modern HPLC systems.[7]
-
Limitations: HPLC requires a reference standard for each impurity to confirm its identity and for precise quantification. Without a standard, a peak can only be quantified by percent area, which assumes all compounds have the same response factor—a potentially inaccurate assumption.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Quantitative analysis of known impurities, routine QC. |
| Sensitivity | High (typically to ~0.01-0.05% level).[6] |
| Strengths | Excellent resolution, high precision, robust and reproducible.[9] |
| Weaknesses | Identification is not definitive without reference standards; method development can be time-consuming. |
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized biaryl and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 100 µg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 provides excellent hydrophobic retention for separating nonpolar biaryl compounds.
-
Mobile Phase A: Water with 0.1% formic acid. Rationale: The acid improves peak shape and provides protons for potential MS detection.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient is necessary to elute both less retained (e.g., protodeboronated) and more retained (e.g., homocoupled) impurities in a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled structural information, making it a powerful tool for both confirming the identity of the desired product and identifying unknown impurities.[13][14] Quantitative NMR (qNMR) allows for the determination of absolute purity without needing a reference standard of the analyte itself.[15][16]
-
Expertise & Experience: While a standard ¹H NMR spectrum confirms the structure of the biaryl product, its true power in purity assessment lies in qNMR. In a qNMR experiment, a certified internal standard of known purity and weight is added to a precisely weighed sample of the synthesized biaryl. By comparing the integral of a known number of protons from the standard with the integral of a known number of protons from the analyte, the absolute purity of the analyte can be calculated directly.[15] This technique is non-destructive and highly accurate.[16]
-
Trustworthiness: qNMR is considered a primary ratio method of measurement by metrology institutes. It is orthogonal to chromatographic methods, meaning it relies on a different physical principle.[16] This makes it an excellent confirmatory technique; if HPLC and qNMR give similar purity values, the result is considered highly reliable.
-
Limitations: NMR is generally less sensitive than HPLC for detecting very low-level impurities (<0.1%). Furthermore, if impurity peaks overlap with analyte or solvent signals, quantification can become difficult or impossible without resorting to more advanced 2D NMR techniques.[16]
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Structural confirmation, identification of unknowns, absolute purity (qNMR). |
| Sensitivity | Moderate (typically to ~0.1-0.5% level). |
| Strengths | Provides detailed structural information; qNMR allows for absolute quantification without impurity standards.[16] |
| Weaknesses | Lower sensitivity than HPLC/MS; peak overlap can be problematic. |
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized biaryl into a vial.
-
Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). Rationale: The standard must have protons that resonate in a clear region of the spectrum, be non-volatile, and not react with the sample.
-
Dissolve both solids in a precise volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification.
-
Recycle Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically >30 seconds). Rationale: This is critical to ensure all protons are fully relaxed before the next pulse, allowing for accurate integration.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Int_analyte) corresponding to a known number of protons (N_analyte).
-
Integrate a well-resolved signal from the internal standard (Int_std) corresponding to a known number of protons (N_std).
-
Calculate the purity using the following formula:
Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where: MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing highly specific molecular weight information.[17] When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally powerful tool for identifying trace-level impurities.[6][18]
-
Expertise & Experience: The primary role of LC-MS in this context is impurity identification. An HPLC method separates the components of the reaction mixture, and as each peak elutes, it is directed into the mass spectrometer. The resulting mass spectrum provides the molecular weight of the compound in that peak. This allows for the unambiguous identification of, for example, a homocoupled byproduct by confirming its expected molecular weight. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the determination of the elemental formula of an unknown impurity.[18]
-
Trustworthiness: LC-MS provides definitive evidence for the identity of an impurity. If a small peak in an HPLC chromatogram corresponds to a mass that matches a predicted byproduct, this provides a high degree of confidence in its assignment.
-
Limitations: While MS is excellent for identification, quantification can be more complex than with a standard UV detector. The intensity of an MS signal depends on the ionization efficiency of the compound, which can vary significantly between the desired product and its impurities. Therefore, quantification typically requires isotopic standards for the highest accuracy.
| Parameter | Mass Spectrometry (MS), especially LC-MS |
| Primary Use | Definitive identification of known and unknown impurities. |
| Sensitivity | Very High (can reach ppm or ppb levels).[6] |
| Strengths | Unambiguous molecular weight information, high specificity, excellent for trace analysis.[18] |
| Weaknesses | Quantification is not straightforward without specific (often isotopic) standards; matrix effects can suppress signal. |
-
Chromatography: Use the same HPLC method as described above. The outlet of the HPLC column is connected directly to the MS ion source.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is most common for this class of molecules. Use positive ion mode. Rationale: ESI is a soft ionization technique suitable for moderately polar organic molecules, and positive mode will readily form [M+H]⁺ ions.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high mass accuracy.
-
Scan Range: Set a wide scan range (e.g., m/z 100-1000) to capture all potential products and byproducts.
-
-
Analysis:
-
Extract the ion chromatograms for the expected masses of the product and key impurities (e.g., [M+H]⁺ for the desired biaryl, homocoupled products, starting materials).
-
Examine the mass spectrum corresponding to each peak in the UV chromatogram to confirm its identity.
-
Integrated Workflow and Decision Making
A robust purity assessment strategy often employs these techniques in a complementary fashion.
Sources
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 4,4,5,5-tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, weighing its synthetic advantages against economic and practical considerations for strategic reagent selection in complex molecular synthesis.
In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of intricate molecular architectures. The choice of the organoboron reagent is a critical determinant of the reaction's success, influencing yield, purity, and scalability. This guide provides an in-depth cost-benefit analysis of a specific and increasingly relevant building block: this compound.
This pinacol boronic ester, with its 4-propoxyphenyl moiety, offers a unique combination of steric and electronic properties that can be advantageous in specific synthetic contexts. However, a judicious evaluation of its performance against alternative reagents, coupled with a thorough economic assessment, is paramount for efficient and cost-effective drug development and chemical manufacturing.
The Synthetic Utility of Aryl Boronic Esters: A Mechanistic Overview
Aryl boronic esters, such as our subject compound, are favored in Suzuki-Miyaura couplings for their enhanced stability and ease of handling compared to their corresponding boronic acids. The pinacol protecting group shields the reactive C-B bond, rendering the compound less susceptible to protodeboronation and other degradation pathways, thus ensuring better reproducibility and shelf-life.[1]
The catalytic cycle of the Suzuki-Miyaura reaction, a palladium-catalyzed process, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The electron-donating propoxy group on the phenyl ring of this compound can influence the nucleophilicity of the aryl group, potentially accelerating the transmetalation process and leading to higher reaction yields.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison: this compound vs. Alternatives
To provide a tangible comparison, we will consider a representative Suzuki-Miyaura coupling reaction, a critical step in the synthesis of many pharmaceutical agents. The reaction involves the coupling of an aryl halide with an aryl boronic acid derivative. While direct comparative studies for this compound are not always readily available in literature, we can extrapolate from data on structurally similar 4-alkoxyphenylboronic acid pinacol esters.
Hypothetical Comparative Suzuki-Miyaura Coupling:
Let's analyze the coupling of 4-bromoanisole with various boronic acid derivatives to form the corresponding biaryl ether, a common structural motif in medicinal chemistry.
| Boronic Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 85-95% | High stability, good solubility, electron-donating group may enhance reactivity. | Higher cost, potentially limited commercial availability. |
| 4-Phenylboronic Acid | 70-90% | Lower cost, widely available. | Prone to dehydration to form boroxines, can be less stable. |
| Potassium 4-Methoxyphenyltrifluoroborate | 80-95% | Crystalline, air- and moisture-stable solid, easy to handle. | Requires specific conditions for activation, may have lower solubility. |
| 4-Methoxyphenyl MIDA Boronate | 85-98% | Exceptionally stable, allows for iterative cross-coupling. | Higher cost, requires a deprotection step. |
Analysis of Performance:
As the table suggests, this compound is expected to provide high yields, comparable to other stable boronic ester alternatives like MIDA boronates and trifluoroborates. The primary advantage of pinacol esters lies in their balance of stability and reactivity, often not requiring a separate deprotection step, which can simplify the workup procedure. The electron-donating propoxy group is anticipated to have a positive effect on the reaction kinetics compared to unsubstituted or electron-withdrawn aryl boronic acids.
Cost-Benefit Analysis: A Pragmatic Approach
The selection of a reagent in a drug development or manufacturing setting is a multi-faceted decision where cost plays a pivotal role. A comprehensive cost analysis must extend beyond the price-per-gram of the starting material to include factors like reaction yield, purification costs, and the economic impact of batch-to-batch consistency.
| Reagent | Estimated Cost (per gram) | Cost per Mole (approx.) | Relative Cost Index (vs. Phenylboronic Acid) |
| This compound | $50 - $100+ | $13 - $26+ | ~10-20x |
| 4-Phenylboronic Acid | $5 - $10 | ~$0.60 - $1.20 | 1x |
| Potassium 4-Methoxyphenyltrifluoroborate | $30 - $60 | ~$6 - $12 | ~5-10x |
| 4-Methoxyphenyl MIDA Boronate | $100 - $200+ | ~$27 - $54+ | ~20-40x |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Interpreting the Economic Data:
While this compound is significantly more expensive on a per-gram basis than the basic 4-phenylboronic acid, its higher stability and potentially higher and more consistent yields can offset this initial cost. Reduced batch failures and simpler purification processes can lead to substantial savings in terms of time, solvent consumption, and labor, particularly in large-scale synthesis.
Compared to other stabilized boronic acid derivatives like MIDA boronates, the target pinacol ester offers a more moderate cost while still providing many of the stability benefits. The choice between these highly stable reagents will often depend on the specific requirements of the synthetic route, such as the need for iterative cross-coupling, where MIDA boronates excel.
Experimental Protocols
To provide a practical framework, here are representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene and Water, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Comparative Coupling with 4-Phenylboronic Acid
The procedure is analogous to Protocol 1, with the substitution of this compound with 4-phenylboronic acid (1.2 mmol). It is important to note that due to the potential for boronic acid dehydration, the quality and storage of the boronic acid are critical for reproducible results.
Safety and Handling Considerations
Organoboron compounds, including this compound, are generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the reagent.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[2]
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent hydrolysis.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Recommendations
The cost-benefit analysis of this compound reveals it to be a high-performance reagent for Suzuki-Miyaura cross-coupling reactions. Its primary advantages of high stability, ease of handling, and the potential for increased reactivity due to its electron-donating substituent often justify its higher initial cost, especially in the context of complex, multi-step syntheses where reliability and high yields are paramount.
Recommendations for Selection:
-
For early-stage discovery and small-scale synthesis: The higher cost of this compound may be a significant factor. Less expensive alternatives like boronic acids can be suitable, provided their stability is carefully managed.
-
For process development and scale-up: The enhanced stability and reproducibility of this pinacol ester become highly advantageous. The potential for higher yields and simpler purifications can lead to a more cost-effective and robust process in the long run.
-
For challenging couplings: In cases where the coupling partners are sterically hindered or electronically challenging, the specific properties of the 4-propoxyphenyl moiety might offer a synthetic advantage, warranting its use despite the cost.
Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the economic realities against the scientific and practical benefits it offers for a specific synthetic challenge.
References
- Benchchem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Benchchem. (n.d.). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
- Sigma-Aldrich. (n.d.). 3-(6-Methoxylisoquinolin-1(2H)-one)
- Sigma-Aldrich. (n.d.). 4-Formylphenylboronic acid, pinacol ester AldrichCPR.
- Cernak, T., et al. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Central Science.
- Fisher Scientific. (n.d.). Sigma Aldrich 4-(N-Phenylaminomethyl)phenylboronic acid, pinacol ester 1 g.
- Fisher Scientific. (n.d.). Sigma Aldrich 4-(Hydroxymethyl)Phenylboronic Acid Pinacol Ester 1 g.
- Cid, J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
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- Chemrio. (n.d.). 3-methoxyphenyl MIDA-boronate; 3-Methoxyphenylboronic acid MIDA este.
- FUJIFILM Wako Chemicals. (2024).
- Boron Molecular. (n.d.). Buy 4-Aminophenylboronic acid, pinacol ester.
- Angene Chemical. (2025).
- Fisher Scientific. (2025).
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Smolecule. (2024). (2-Methylpropyl)boronic acid mida ester.
- ResearchGate. (n.d.). Scheme 4. Scope with boronic pinacol esters.
- AOBChem USA. (n.d.). POTASSIUM 4-(TRIFLUOROMETHYL)
- Vik, A., et al. (2020). Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA.
- Al-Warhi, T., et al. (2021). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Frontier Specialty Chemicals. (n.d.). Potassium 4-(tetrahydropyranylmethoxy)
- ChemScene. (n.d.). 1374430-02-0 | this compound.
- ChemScene. (n.d.). 1030832-71-3 | 4,4,5,5-Tetramethyl-2-(2-methyl-5-(trifluoromethyl)phenyl).
- ResearchGate. (n.d.). ChemInform Abstract: The Regioselective Synthesis of Tepoxalin....
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ResearchGate. (n.d.). Synthesis and analgesic activity of monoterpenoid-derived 2-aryl-4,4,7-trimethyl-4a,5,8,8a-tetrahydro-4H-benzo[d][3]dioxin-8-ols.
- APExBIO. (n.d.).
- Barrero, A. F., et al. (2023). Marine Puupehenone and Puupehedione: Synthesis and Future Perspectives. Marine Drugs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
As a cornerstone reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane offers remarkable stability and versatility.[1] This stability, an asset in synthesis, necessitates a clear and chemically-informed protocol for its disposal. Mishandling chemical waste not only poses immediate safety risks but also violates regulatory standards and compromises environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this pinacol boronate ester. We will move beyond simple instructions to explain the chemical rationale behind these procedures, empowering you to manage your laboratory's waste streams with confidence and scientific integrity.
Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This compound, like many of its class, is not benign. Its hazard profile, derived from safety data sheets (SDS) of structurally similar compounds, dictates the necessary precautions.[2][3]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2][4]
-
Respiratory Irritation: Inhalation of the dust or aerosols may irritate the respiratory tract.[2][5]
-
Harmful if Swallowed: The compound is classified with acute oral toxicity.[2][5]
Chemical Reactivity: While pinacol esters are valued for their stability compared to free boronic acids, they are susceptible to hydrolysis under acidic or basic conditions, which would yield 4-propoxyphenylboronic acid and pinacol.[6][7][8] It is also crucial to avoid contact with strong oxidizing agents, with which it is incompatible.[4][9]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[2] | |
| Skin Irritation | Warning | H315: Causes skin irritation.[4] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[2][4] | |
| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation.[2][5] |
Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, the following controls are mandatory to ensure handler safety during all disposal-related activities.
-
Engineering Controls: All handling and preparation for disposal must be conducted within a properly functioning chemical fume hood.[10][11] This mitigates the risk of inhaling dust or aerosols. An accessible safety shower and eyewash station are essential.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Use nitrile rubber gloves inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[2][3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a complete suit protecting against chemicals may be necessary.[2][3]
-
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste classification. This compound is an organic, non-halogenated solid .
The cardinal rule of chemical waste management is to never mix incompatible waste streams. [12] Mixing this compound with strong acids, bases, or oxidizers could lead to dangerous reactions.[12] It must be segregated into a waste container designated specifically for non-halogenated organic solids or liquids, depending on its form.
Crucially, this chemical waste must never be poured down the drain. [13][14] While some simple, neutralized boric acid solutions may be permissible for drain disposal in certain municipalities, this compound's organic structure and potential hydrolysis byproducts (pinacol and an arylboronic acid) are not suitable for wastewater treatment systems.[15][16]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for collecting and disposing of this reagent. The process is designed to be self-validating, ensuring safety and compliance at each stage.
Minor Spills and Container Residue
For cleaning up small spills or residual amounts from a container:
-
Ensure PPE and Ventilation: Confirm you are wearing the appropriate PPE and working within a fume hood.[10]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomite.[17] Avoid creating dust.[18]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[10][19]
-
Label and Dispose: Label the container as hazardous waste, listing the full chemical name, and manage it alongside the bulk waste as described below.[12]
Bulk Waste Disposal Workflow
This procedure applies to unused, expired, or contaminated this compound.
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[14]
-
The label must include:
-
-
Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[12][14]
-
Store the sealed container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).[12][14] This area should be away from incompatible materials, particularly strong oxidizing agents.[9]
-
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][10]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][10]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[2][10]
In case of a fire involving this material, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2][10] Firefighters should wear self-contained breathing apparatus.[4]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to this protocol—grounded in a clear understanding of the chemical's hazards, proper segregation, and established waste management practices—researchers can ensure that these valuable synthetic tools are handled safely from procurement through to final disposal. Always consult your institution's specific EHS guidelines, as they may have additional requirements.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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Hall, D. G., & Tay, J.-H. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3483–3489. [Link]
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Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. [Link]
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Organic Syntheses. (n.d.). Boronic Esters. Organic Syntheses. [Link]
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Grochem. (2021). Organibor Safety Data Sheet. Horticentre. [Link]
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3M. (2023). Safety Data Sheet. 3M. [Link]
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ESPI Metals. (n.d.). Boron Safety Data Sheet. ESPI Metals. [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
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Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1231–1244. [Link]
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HSC Chemistry. (n.d.). Describe the procedures required to safely handle and dispose of organic substances. HSC Chemistry. [Link]
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University of Washington. (n.d.). Lab Waste Disposal Requirement. Compliance and Risk Management. [Link]
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Wu, L., Wang, D., & Zhu, S. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]
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Morales-Serna, J. A., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Hall, D. G., & Tay, J.-H. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
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Smith, M. D., et al. (2019). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones. White Rose Research Online. [Link]
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Morales-Serna, J. A., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Environmental Protection Agency. (2021). Rules and Regulations. Federal Register, 86(188). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
